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  • Product: 1,7-Diazaspiro[4.4]nonan-2-one
  • CAS: 1400797-52-5

Core Science & Biosynthesis

Foundational

1,7-Diazaspiro[4.4]nonan-2-one: Structural & Synthetic Guide

The 1,7-Diazaspiro[4.4]nonan-2-one is a bicyclic spiro-scaffold of significant interest in modern medicinal chemistry due to its ability to increase three-dimensional complexity (

Author: BenchChem Technical Support Team. Date: February 2026

The 1,7-Diazaspiro[4.4]nonan-2-one is a bicyclic spiro-scaffold of significant interest in modern medicinal chemistry due to its ability to increase three-dimensional complexity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) while maintaining a low molecular weight.[1] This guide details its structural logic, physicochemical profile, and synthetic methodologies.

[1]

Executive Summary

1,7-Diazaspiro[4.4]nonan-2-one is a spirocyclic heterocycle comprising a ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-lactam (pyrrolidin-2-one) fused to a pyrrolidine ring at a single shared carbon atom (C5).[1] This "spiro-junction" forces the two rings into a perpendicular orientation, creating a rigid, non-planar scaffold.

In drug discovery, this motif serves as a conformationally restricted proline mimetic . Unlike flat aromatic scaffolds, the spiro[4.4] system projects substituents into defined vectors in 3D space, enhancing selectivity for biological targets such as GPCRs (e.g., chemokine receptors) and enzymes (e.g., proteases).[1]

Chemical Identity & Stereochemistry[1][2]

Structural Nomenclature
  • IUPAC Name: 1,7-Diazaspiro[4.4]nonan-2-one[1][2][3]

  • Common Name: Spiro[pyrrolidine-3,3'-pyrrolidin]-2-one (Note: Numbering may vary based on priority rules; the "2-one" designates the carbonyl position adjacent to the spiro center in the lactam ring).[1]

  • CAS Number: 1566649-47-5 (TFA salt), 1400797-52-5 (Free base).[1]

  • SMILES: C1CC2(CCNC2)NC1=O

Stereochemistry

The spiro carbon (C5) is a chiral center.[1] The molecule exists as two enantiomers:

  • (R)-1,7-Diazaspiro[4.4]nonan-2-one [1][2]

  • (S)-1,7-Diazaspiro[4.4]nonan-2-one [1][2]

Functionalization at the secondary amine (N7) or the amide nitrogen (N1) allows for the rapid generation of diversity vectors.[1]

Physicochemical Properties[1][5]

The following data represents the core scaffold properties. Derivatives will vary significantly based on substituents.[1]

PropertyValueContext
Molecular Weight 140.18 g/mol Fragment-like, high ligand efficiency potential.[1]
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

--
cLogP -0.8 to -0.5Highly hydrophilic; requires substitution for membrane permeability.[1]
TPSA 41.1

Favorable for CNS penetration if substituted appropriately.[1]
H-Bond Donors 2Amide NH and Amine NH.[1]
H-Bond Acceptors 2Carbonyl O and Amine N.
pKa (Calc) ~9.5 (Amine)The secondary amine is basic; the lactam is neutral.[1]
Geometry Spiro-twistedRings are orthogonal (~90° twist).[1]

Synthetic Methodologies

The most robust route to the 1,7-diazaspiro[4.4]nonan-2-one core utilizes a stepwise ring construction strategy, typically starting from a protected 3-pyrrolidinone.[1] This approach allows for the differentiation of the two nitrogen atoms.

Primary Route: The Nitro-Michael / Reductive Cyclization Sequence

This method builds the lactam ring onto an existing pyrrolidine ring.

  • Horner-Wadsworth-Emmons (HWE) Olefination: N-Boc-3-pyrrolidinone is reacted with triethyl phosphonoacetate to form the

    
    -unsaturated ester.[1]
    
  • Michael Addition: Nitromethane undergoes a conjugate addition to the unsaturated ester, installing the necessary carbon and nitrogen atoms for the second ring.

  • Reductive Cyclization: Hydrogenation of the nitro group yields a primary amine, which spontaneously attacks the pendant ester to close the lactam ring.

Reaction Scheme Visualization

Synthesis Start N-Boc-3-pyrrolidinone Step1 α,β-Unsaturated Ester Start->Step1 Triethyl phosphonoacetate NaH, THF, 0°C Step2 Nitro-Ester Intermediate Step1->Step2 MeNO2, DBU Michael Addition Final 1,7-Diazaspiro[4.4]nonan-2-one (N7-Boc protected) Step2->Final H2, Raney Ni Reductive Cyclization

Figure 1: Synthetic pathway for the construction of the 1,7-diazaspiro[4.4]nonan-2-one core.

Experimental Protocol

Objective: Synthesis of tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate.

Step 1: Olefination[2]
  • Reagents: Sodium hydride (60% dispersion, 1.2 eq), Triethyl phosphonoacetate (1.2 eq), N-Boc-3-pyrrolidinone (1.0 eq), dry THF.

  • Procedure:

    • Suspend NaH in dry THF at 0°C under nitrogen.

    • Add triethyl phosphonoacetate dropwise.[1] Stir for 30 min.

    • Add N-Boc-3-pyrrolidinone dropwise.[1] Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc. Dry (
      
      
      
      ) and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc).[1]

Step 2: Michael Addition
  • Reagents: Unsaturated ester (from Step 1), Nitromethane (5-10 eq), DBU (1.0 eq).[1]

  • Procedure:

    • Dissolve ester in Nitromethane (acts as solvent and reagent).[1]

    • Add DBU.[1] Heat to 60°C for 4-12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU) and brine.

    • Purification: Flash chromatography.[1]

Step 3: Reductive Cyclization
  • Reagents: Nitro-ester (from Step 2), Raney Nickel (catalytic) or Pd/C (10%), Hydrogen gas (balloon or 50 psi), Methanol.[1]

  • Procedure:

    • Dissolve nitro-ester in MeOH.[1]

    • Add catalyst carefully (pyrophoric!).[1]

    • Stir under ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       atmosphere for 12-24 hours. The amine formed in situ will cyclize with the ethyl ester to form the lactam.
      
    • Workup: Filter through Celite. Concentrate filtrate.[1]

    • Product: The resulting solid is the N-Boc protected spiro-lactam.[1] Deprotection with TFA/DCM yields the free amine salt.

Medicinal Chemistry Applications

Scaffold Utility
  • GPCR Ligands: The 1,7-diazaspiro system is a bioisostere for piperazines and simple pyrrolidines. It has been utilized in antagonists for CCR2 and CCR5 (chemokine receptors) where the spiro-geometry orients hydrophobic groups into specific sub-pockets.[1]

  • Enzyme Inhibitors: Used in the design of 11ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -HSD1 inhibitors  and protease inhibitors.[1] The rigid core reduces the entropic penalty of binding.
    
  • Fragment-Based Drug Design (FBDD): Due to its low MW and high solubility, it is an ideal fragment for screening.[1]

Structural Logic Diagram

StructureLogic Core 1,7-Diazaspiro[4.4]nonan-2-one Feat1 Rigidity Core->Feat1 Feat2 Vector Definition Core->Feat2 Feat3 Solubility Core->Feat3 App1 Entropy Reduction (High Affinity) Feat1->App1 App2 Selectivity (Precise Fit) Feat2->App2 App3 Fsp3 Character (Clinical Success) Feat3->App3

Figure 2: Relationship between structural features and medicinal chemistry advantages.

References

  • PubChem. 1,7-Diazaspiro[4.4]nonan-2-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (General reference for spiro-scaffold utility).

  • Overman, L. E., et al. (Synthesis of spiro-oxindoles and related lactams via similar Michael/Cyclization routes).[1] Journal of the American Chemical Society.

  • Burkhard, J. A., et al. (2010).[1] Drug-Like Properties of Spirocyclic Scaffolds. Journal of Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to 1,7-Diazaspiro[4.4]nonan-2-one: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 1,7-diazaspiro[4.4]nonan-2-one, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,7-diazaspiro[4.4]nonan-2-one, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular properties, plausible synthetic routes, and its emerging applications as a privileged structure in medicinal chemistry.

Core Molecular Attributes

1,7-Diazaspiro[4.4]nonan-2-one is a bicyclic organic compound featuring a spirocyclic center that joins a pyrrolidine ring and a pyrrolidinone ring. This unique three-dimensional architecture imparts a conformational rigidity that is highly sought after in the design of novel therapeutics.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 g/mol [1]
IUPAC Name 1,7-diazaspiro[4.4]nonan-2-one[1]
Canonical SMILES C1CC2(CCNC2)NC1=O[1]
InChI Key IUZXGTNJUMQOQO-UHFFFAOYSA-N[1]

Synthesis Methodologies: A Plausible Approach

While specific, peer-reviewed synthesis protocols for 1,7-diazaspiro[4.4]nonan-2-one are not extensively documented in readily available literature, a plausible synthetic strategy can be devised based on established methodologies for constructing similar azaspirocyclic systems. A logical and efficient approach would involve a multi-step sequence starting from readily available precursors.

One such conceptual pathway is the intramolecular cyclization of a suitably functionalized pyrrolidine derivative. This approach offers a high degree of control over the stereochemistry of the final product, which is a critical consideration in the development of chiral drug candidates.

G cluster_0 Conceptual Synthetic Pathway A Starting Materials: Protected Pyrrolidine & Acrylate Derivative B Michael Addition A->B Base Catalyst C Intermediate: Diester Adduct B->C D Hydrolysis & Decarboxylation C->D Acid or Base E Intermediate: Carboxylic Acid D->E F Amide Bond Formation (Intramolecular Cyclization) E->F Coupling Agent G Deprotection F->G H Final Product: 1,7-Diazaspiro[4.4]nonan-2-one G->H

Caption: A conceptual workflow for the synthesis of 1,7-diazaspiro[4.4]nonan-2-one.

Experimental Protocol (Hypothetical)

The following protocol is a proposed, logical synthesis based on common organic chemistry reactions. It has not been experimentally validated for this specific molecule but serves as a robust starting point for synthesis design.

Step 1: Michael Addition

  • To a solution of a suitably N-protected 3-aminopyrrolidine (1.0 eq) in a polar aprotic solvent such as acetonitrile, add a base like triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add ethyl acrylate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester adduct.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the crude diester from the previous step in a mixture of a strong acid (e.g., 6M HCl) and an alcohol (e.g., ethanol).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction to room temperature and adjust the pH to neutral with a suitable base.

  • Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer and extract the carboxylic acid product into an organic solvent.

  • Dry the organic layer and concentrate to yield the crude carboxylic acid intermediate.

Step 3: Intramolecular Cyclization and Deprotection

  • Dissolve the carboxylic acid in a suitable solvent like dichloromethane.

  • Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Wash the reaction mixture with aqueous solutions to remove excess reagents.

  • Dry the organic layer and concentrate to yield the protected 1,7-diazaspiro[4.4]nonan-2-one.

  • Perform a final deprotection step under appropriate conditions (e.g., acid-catalyzed cleavage of a Boc group or hydrogenolysis of a Cbz group) to yield the final product.

  • Purify the final compound by column chromatography or recrystallization.

Spectroscopic and Physicochemical Properties (Predicted)

PropertyPredicted Value/Characteristic
¹H NMR Signals corresponding to the methylene protons of the two rings, with distinct chemical shifts for protons adjacent to the nitrogen atoms and the carbonyl group. A broad singlet for the N-H protons.
¹³C NMR A characteristic signal for the carbonyl carbon in the amide group (around 170-180 ppm), and distinct signals for the spiro carbon and the other aliphatic carbons.
IR Spectroscopy A strong absorption band for the C=O stretch of the amide group (around 1650-1680 cm⁻¹), and N-H stretching vibrations (around 3200-3400 cm⁻¹).
Mass Spectrometry A molecular ion peak (M+) at m/z 140. Fragmentation patterns would likely involve cleavage of the pyrrolidine rings.
Polar Surface Area 41.1 Ų (Computed)[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
LogP -0.8 (Computed)[1]

Applications in Drug Development: A Scaffold of High Potential

The rigid, three-dimensional nature of the 1,7-diazaspiro[4.4]nonan-2-one scaffold makes it an attractive building block in medicinal chemistry. Spirocyclic systems are increasingly utilized to explore novel chemical space and to develop drug candidates with improved pharmacological profiles.

The introduction of a spirocyclic core can lead to:

  • Enhanced Target Affinity and Selectivity: The conformational constraint of the spirocycle can pre-organize the molecule into a bioactive conformation, leading to stronger and more specific interactions with the target protein.

  • Improved Physicochemical Properties: Spirocycles can modulate properties such as solubility and metabolic stability, which are crucial for drug efficacy and safety.

  • Novel Intellectual Property: The unique structure of spirocyclic compounds can provide a strong basis for new patents.

Derivatives of diazaspiro[4.4]nonane and related diazaspirocycles have been investigated for a range of therapeutic targets, including:

  • Central Nervous System (CNS) Disorders: The rigid scaffold is suitable for designing ligands for G-protein coupled receptors (GPCRs) and ion channels in the brain.

  • Oncology: Diazaspiro compounds have been explored as inhibitors of challenging cancer targets like KRAS G12C.[2]

  • Metabolic Diseases: Derivatives have been designed as agonists for receptors such as GPR119, which is involved in glucose homeostasis.

G cluster_0 Therapeutic Potential of Diazaspiro[4.4]nonane Scaffolds A 1,7-Diazaspiro[4.4]nonan-2-one Core B CNS Disorders (e.g., GPCRs, Ion Channels) A->B Derivatization C Oncology (e.g., KRAS Inhibitors) A->C Derivatization D Metabolic Diseases (e.g., GPR119 Agonists) A->D Derivatization E Inflammatory Diseases A->E Derivatization

Caption: Potential therapeutic applications of 1,7-diazaspiro[4.4]nonan-2-one derivatives.

Safety and Handling

As a novel chemical entity, a comprehensive safety profile for 1,7-diazaspiro[4.4]nonan-2-one has not been established. However, based on general principles for handling heterocyclic amine compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1,7-Diazaspiro[4.4]nonan-2-one represents a valuable and underexplored scaffold for the development of new chemical entities in drug discovery. Its rigid three-dimensional structure, combined with the potential for diverse functionalization, offers exciting opportunities for the design of potent and selective modulators of a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this core is warranted to fully unlock its therapeutic potential.

References

  • PubChem. 1,7-Diazaspiro[4.4]nonan-2-one. National Center for Biotechnology Information. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

Sources

Foundational

An In-depth Technical Guide to Spiro[pyrrolidine-3,3'-pyrrolidin]-2-one Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Foreword: The Spirocyclic Advantage in Modern Drug Discovery In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic scaffolds that have...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spirocyclic Advantage in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic scaffolds that have long dominated drug design. The exploration of three-dimensional chemical space is paramount for enhancing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. It is within this paradigm that spirocyclic systems, particularly those incorporating the pyrrolidine motif, have emerged as privileged structures.

This guide focuses on the spiro[pyrrolidine-3,3'-pyrrolidin]-2-one core, a unique bicyclic system that marries the conformational rigidity of a spiro-junction with the versatile chemistry and biological relevance of the pyrrolidine ring. While direct research on this exact parent core is nascent, a wealth of knowledge can be extrapolated from closely related and extensively studied analogs, most notably the spiro[pyrrolidine-3,3'-oxindole] and other related spiropyrrolidine derivatives. These analogous systems provide a robust framework for understanding the synthesis, chemical properties, and vast therapeutic potential of the target scaffold.

This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive and practical understanding of this promising class of compounds. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the mechanistic underpinnings of their diverse biological activities, from antimicrobial and antifungal to potent modulators of the central nervous system.

The Spiro[pyrrolidine-3,3'-pyrrolidin]-2-one Core: A Structural and Physicochemical Overview

The spiro[pyrrolidine-3,3'-pyrrolidin]-2-one scaffold is characterized by two pyrrolidine rings sharing a single carbon atom, the spiro-center, at the 3-position of a 2-pyrrolidinone ring. This unique arrangement imparts significant structural and physicochemical properties that are highly advantageous for drug design.

  • Inherent Three-Dimensionality: The spirocyclic nature locks the two rings in a perpendicular orientation, creating a rigid, three-dimensional architecture. This pre-organized conformation reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and potency.

  • Vectorial Projection of Substituents: Functional groups appended to the pyrrolidine rings are projected into distinct vectors in 3D space. This allows for precise probing of protein binding pockets and optimization of ligand-receptor interactions.

  • Improved Physicochemical Properties: The incorporation of sp3-rich scaffolds generally leads to improved solubility, reduced planarity, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to their aromatic counterparts. The pyrrolidine nitrogen can also serve as a hydrogen bond acceptor or a site for further functionalization to modulate these properties.

Synthesis of Spiropyrrolidine Scaffolds: The Power of 1,3-Dipolar Cycloaddition

The construction of the spiropyrrolidine core is most elegantly and efficiently achieved through the [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. This method is favored for its high degree of regio- and stereoselectivity, operational simplicity, and atom economy, often being performed as a one-pot, multi-component reaction.[1][2]

Mechanistic Rationale for 1,3-Dipolar Cycloaddition

The reaction proceeds via a concerted, pericyclic mechanism involving a 4π electron component (the azomethine ylide) and a 2π electron component (the dipolarophile).[3][4] The azomethine ylide, a 1,3-dipole, is typically generated in situ from the thermal decarboxylative condensation of an α-amino acid (such as proline or sarcosine) and an aldehyde or ketone (often an isatin derivative for spiro-oxindole systems).[1][2]

The choice of reactants and reaction conditions allows for precise control over the stereochemistry of the resulting spiropyrrolidine. The reaction is highly stereospecific, meaning the stereochemistry of the dipolarophile is retained in the product. Furthermore, by using chiral α-amino acids, enantioselective synthesis can be achieved.

G cluster_0 Azomethine Ylide Generation cluster_1 1,3-Dipolar Cycloaddition Isatin Isatin Derivative Decarboxylation Heat (Δ) - CO2 Isatin->Decarboxylation AminoAcid α-Amino Acid (e.g., Proline) AminoAcid->Decarboxylation Ylide Azomethine Ylide (1,3-Dipole) Decarboxylation->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloaddition Spiro Spiropyrrolidine Product Cycloaddition->Spiro

Caption: General mechanism of 1,3-dipolar cycloaddition for spiropyrrolidine synthesis.

Experimental Protocol: One-Pot Synthesis of a Dispirooxindole Derivative

This protocol is adapted from established procedures for the synthesis of analogous dispirooxindole compounds and serves as a robust template.[1][2]

Materials:

  • Isatin derivative (1.0 mmol)

  • L-proline or Sarcosine (1.0 mmol)

  • Dipolarophile (e.g., an activated alkene like a benzylidene derivative) (1.0 mmol)

  • Ethanol (20 mL)

  • 50 mL round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask, add the isatin derivative (0.5 mmol), the α-amino acid (0.5 mmol), the dipolarophile (0.5 mmol), and ethanol (10 mL).[1]

  • Reaction Execution: Stir the mixture at reflux temperature. The progress of the reaction should be monitored by TLC. Reaction times can vary from 1 to 10 hours depending on the specific reactants.[1][2]

  • Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. If further purification is needed, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by flash column chromatography.[1]

  • Characterization: Confirm the structure and stereochemistry of the final product using spectroscopic methods.

Structural Characterization

The unambiguous determination of the structure and, crucially, the stereochemistry of spiropyrrolidine derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds.

  • ¹H NMR: Provides information on the proton environment. Key signals include the chemical shifts and coupling constants of the pyrrolidine ring protons, which can help determine the relative stereochemistry. For example, the chemical shifts of the two spiro carbons in the 13C NMR spectra of spiropyrrolizidine/pyrrolidineoxindole derivatives 9a and 11a are found at δ 52.7, 54.2 ppm and 83.4, 88.5 ppm, respectively.[5]

  • ¹³C NMR: Confirms the carbon skeleton, with the spiro-carbon atom typically appearing as a characteristic quaternary signal. For instance, in some spiropyrrolidine-oxindoles, the spiro carbon C-3 resonates around 55.6 ppm.[6]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for definitive structural and stereochemical assignment.

    • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks within the pyrrolidine rings.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, helping to piece the molecular fragments together.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining stereochemistry. Through-space correlations between protons indicate their spatial proximity, allowing for the assignment of relative configurations at the chiral centers.[5]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. For the spiro[pyrrolidine-3,3'-pyrrolidin]-2-one core, characteristic stretches would include the amide C=O of the pyrrolidinone ring (typically ~1680-1720 cm⁻¹) and the N-H stretch (if present, ~3200-3400 cm⁻¹).[5]

Therapeutic Applications and Biological Mechanisms

Spiro[pyrrolidine-3,3'-pyrrolidin]-2-one derivatives and their analogs have demonstrated a remarkable range of biological activities, positioning them as promising scaffolds for various therapeutic areas.

Antifungal Activity: Targeting Chitin Synthase

Causality: A critical requirement for a successful antifungal agent is selective toxicity, meaning it should target a pathway essential for the fungus but absent in the host. Chitin is a fundamental component of the fungal cell wall but is not present in mammals, making its biosynthetic enzyme, chitin synthase (CHS), an ideal therapeutic target.[7]

Mechanism of Action: Certain spiropyrrolidine derivatives act as inhibitors of chitin synthase. By blocking this enzyme, they prevent the formation of chitin, leading to a compromised cell wall, osmotic instability, and ultimately, fungal cell death.

Quantitative Data Summary: Chitin Synthase Inhibition

Compound ClassTarget OrganismIC₅₀ (mM)Reference
Maleimide DerivativesSclerotinia sclerotiorum0.12 (Compound 20)[7]
Polyoxin B (Control)Sclerotinia sclerotiorum0.19[7]
Ursolic AcidSaccharomyces cerevisiae0.184 µg/mL[7]

Experimental Protocol: Chitin Synthase Inhibition Assay

This protocol is based on established methods for measuring CHS activity and inhibition.[7]

  • Enzyme Preparation: Prepare a crude extract of chitin synthase from a fungal source (e.g., Sclerotinia sclerotiorum). This typically involves mycelial culture, cell harvesting by centrifugation, and cell disruption.

  • Reaction Mixture: In a microtiter plate, combine the crude enzyme extract, the substrate (UDP-N-acetylglucosamine), and varying concentrations of the test compound.

  • Incubation: Incubate the plate under conditions optimal for enzyme activity (e.g., specific temperature and time).

  • Detection: Quantify the amount of chitin produced. This can be done using various methods, such as a colorimetric assay that measures the incorporation of a labeled substrate.

  • IC₅₀ Determination: Plot the enzyme activity against the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from this curve.[8]

Antimicrobial Activity

Many spiropyrrolidine derivatives exhibit potent antibacterial activity. While specific mechanisms can vary, they often involve disruption of the bacterial cell wall or inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative way to assess the antimicrobial potency of a compound.[9][10][11][12]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare 2-fold serial dilutions of test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C for 18-24h) C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).[9][12]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria, no compound) and a negative control well (broth only).[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11][12]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[9]

Central Nervous System (CNS) Modulation

The rigid, three-dimensional structure of spiropyrrolidines makes them ideal candidates for interacting with the complex binding sites of CNS receptors. Analogs have shown significant activity as modulators of key neurotransmitter systems.

4.3.1. Serotonin 5-HT₂ₐ Receptor Modulation

Causality: The serotonin 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) deeply involved in cognition, mood, and perception. Its modulation is a key strategy for treating a range of psychiatric disorders, including depression and schizophrenia.[13]

Mechanism of Action: Spiropyrrolidine analogs can act as ligands for the 5-HT₂ₐ receptor. Upon binding, they can modulate the downstream signaling cascades. The 5-HT₂ₐ receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.[14][15]

G Ligand Spiropyrrolidine Ligand Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Response PKC->Response

Caption: Simplified 5-HT₂ₐ receptor signaling pathway.

4.3.2. GABAₐ Receptor Allosteric Modulation

Causality: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Enhancing GABAergic inhibition is a proven therapeutic strategy for anxiety, seizures, and insomnia.[16]

Mechanism of Action: The GABAₐ receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability. Spiropyrrolidine derivatives can act as positive allosteric modulators (PAMs) of the GABAₐ receptor.[17][18] They bind to a site on the receptor distinct from the GABA binding site and do not open the channel directly. Instead, they enhance the effect of GABA, causing the channel to open more frequently or for a longer duration in the presence of the endogenous ligand.[17] This potentiation of inhibitory signaling underlies their anxiolytic and anticonvulsant effects.

G cluster_0 GABA-A Receptor Channel GABA GABA PAM Spiropyrrolidine PAM GABA_site PAM_site Receptor GABA-A Receptor Channel Cl⁻ Channel (Closed) Receptor->Channel Channel_Open Cl⁻ Channel (Open) Channel->Channel_Open GABA binding + PAM potentiation Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Channel_Open->Hyperpolarization Increased Cl⁻ Influx

Caption: Mechanism of GABAₐ receptor positive allosteric modulation.

Conclusion and Future Directions

The spiro[pyrrolidine-3,3'-pyrrolidin]-2-one core and its closely related analogs represent a fertile ground for the discovery of novel therapeutic agents. Their inherent three-dimensionality, synthetic tractability via powerful methods like 1,3-dipolar cycloaddition, and their ability to potently and selectively interact with a diverse range of biological targets underscore their significance in modern medicinal chemistry.

The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in this field. Future efforts should focus on:

  • Library Synthesis and Screening: Expanding the chemical diversity around the core scaffold to explore a wider range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution patterns to optimize potency, selectivity, and pharmacokinetic properties.

  • Advanced Biological Evaluation: Moving beyond in vitro assays to in vivo models to assess the efficacy and safety of lead compounds.

  • Direct Synthesis and Evaluation: As synthetic methodologies evolve, a direct focus on the parent spiro[pyrrolidine-3,3'-pyrrolidin]-2-one core will be crucial to fully delineate its unique potential.

By leveraging the principles and protocols outlined herein, the scientific community can continue to unlock the therapeutic promise held within this elegant and powerful spirocyclic framework.

References

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Shi, M., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. Molecules, 25(17), 3899. Retrieved from [Link]

  • Sang, Y., et al. (2016). An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions. Molecules, 21(11), 1548. Retrieved from [Link]

  • Tadayon, E., et al. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls. Retrieved from [Link]

  • Hati, S., et al. (2016). Figure 1. Representative spiro[pyrrolidine-3, 3´-oxindole] natural and... ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Spiro[pyrrolidine-3,3′-oxindole] LXRβ Agonists for the Treatment of Osteoporosis. Journal of Medicinal Chemistry, 65(2), 1353–1372. Retrieved from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Molecular Pharmacology, 2(1), 47–57. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

  • Chen, R., et al. (2013). A Structural and Biochemical Model of Processive Chitin Synthesis. Journal of Biological Chemistry, 288(48), 34859–34869. Retrieved from [Link]

  • Cieśla, M., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Reports, 75(4), 793–807. Retrieved from [Link]

  • Hati, S., et al. (2016). Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. Oncotarget, 7(41), 66838–66854. Retrieved from [Link]

  • Hassaneen, H. M., et al. (2018). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of the Chinese Chemical Society, 65(11), 1319-1329. Retrieved from [Link]

  • GABAA receptor positive allosteric modulator. (n.d.). In Wikipedia. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. (n.d.). ChemRxiv. Retrieved from [Link]

  • Goud, B. S., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 15(1), 1-15. Retrieved from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

  • Jukič, M., & Sova, M. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(15), 4485. Retrieved from [Link]

  • Mechanisms of 5HT2A Receptor Desensitization. (n.d.). Grantome. Retrieved from [Link]

  • A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,3-dipolar cycloaddition reactions. (2020, February 8). YouTube. Retrieved from [Link]

  • Kiss, R., et al. (2021). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 26(16), 4945. Retrieved from [Link]

  • Screening and Application of Chitin Synthase Inhibitors. (2020). ResearchGate. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4739. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2021). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 26(16), 4946. Retrieved from [Link]

  • Gray, J. A., & Roth, B. L. (2007). Paradoxical trafficking and regulation of 5-HT2A receptors by agonists and antagonists. Brain Research Bulletin, 71(5), 431–439. Retrieved from [Link]

  • The GABAa Receptor & Positive Allosteric Modulation. (2017, October 10). YouTube. Retrieved from [Link]

  • Wang, S., et al. (2015). A Facile Synthesis of Functionalized Dispirooxindole Derivatives via a Three-Component 1,3-Dipolar Cycloaddition Reaction. Molecules, 20(4), 6537–6551. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

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  • Malherbe, P., et al. (2003). Discovery of a Negative Allosteric Modulator of GABAB Receptors. Journal of Biological Chemistry, 278(49), 48617–48625. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1,7-Diazaspiro[4.4]nonan-2-one via Nitroso-Ene Cyclization

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the construction of the pharmacologically privileged 1,7-diazaspiro[4.4]nonan-2-one scaffold using an intramolecu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the construction of the pharmacologically privileged 1,7-diazaspiro[4.4]nonan-2-one scaffold using an intramolecular acylnitroso-ene cyclization . This method offers superior atom economy and stereocontrol compared to traditional Michael addition or alkylation routes.

Introduction & Strategic Value

The 1,7-diazaspiro[4.4]nonane core is a high-value pharmacophore found in bioactive alkaloids (e.g., Cephalotaxine analogs) and synthetic modulators of voltage-gated sodium channels (Nav1.7) and monoacylglycerol lipase (MAGL).

Traditional syntheses often rely on stepwise alkylations which suffer from poor diastereoselectivity and low yields. The Nitroso-Ene Cyclization strategy described here utilizes a transient acylnitroso species generated in situ to effect a rapid, concerted formation of the spirocyclic core.

Key Advantages:

  • Rapid Complexity Generation: Converts a linear precursor to a bicyclic spiro-system in a single oxidative step.

  • Stereocontrol: The transition state geometry dictates the diastereoselectivity (typically favoring the trans-fused or specific spiro-configuration).

  • Atom Economy: Utilizes the "ene" component (alkene) fully without leaving groups.

Mechanistic Pathway

The synthesis hinges on the generation of a highly reactive acylnitroso intermediate from a hydroxamic acid precursor. This species undergoes an intramolecular Alder-ene reaction (or hetero-Diels-Alder, depending on substrate) with a tethered alkene.

Reaction Scheme (DOT Visualization)

NitrosoEneMechanism Precursor N-Alkenyl Proline Hydroxamic Acid Oxidation Oxidation (NaIO4 or MnO2) Precursor->Oxidation Activation Intermediate Acylnitroso Species (Transient) Oxidation->Intermediate -2H TS Transition State (Suprafacial Ene) Intermediate->TS Tethering CyclicProduct N-Hydroxy Spirolactam TS->CyclicProduct Cyclization Cleavage N-O Bond Cleavage (Mo(CO)6) CyclicProduct->Cleavage Reduction Final 1,7-Diazaspiro[4.4] nonan-2-one Cleavage->Final Product

Figure 1: Mechanistic flow of the acylnitroso-ene cascade converting a linear proline derivative into the spirocyclic core.

Retrosynthetic Analysis

To access 1,7-diazaspiro[4.4]nonan-2-one , we disconnect the spiro-ring at the N-C bond formed during the ene reaction.

  • Target: 1,7-diazaspiro[4.4]nonan-2-one[1]

  • Intermediate: N-hydroxy-spiro-lactam

  • Precursor: N-(4-butenyl)-proline hydroxamic acid.

The starting material is L-Proline , providing the first nitrogen ring and the chiral center that directs the spiro-cyclization.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (N-Alkylation)

Objective: Attach the "ene" tether to the proline nitrogen.

  • Reagents: L-Proline methyl ester hydrochloride (1.0 equiv), 4-Bromo-1-butene (1.2 equiv), K₂CO₃ (2.5 equiv), KI (0.1 equiv).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Suspend L-Proline methyl ester HCl and K₂CO₃ in MeCN.

    • Add KI and 4-Bromo-1-butene dropwise.

    • Reflux at 80°C for 12 hours.

    • Filter salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Yield Target: >85% (Colorless oil).[1]

Phase 2: Hydroxamic Acid Formation

Objective: Convert the ester to the hydroxamic acid (nitroso precursor).

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 equiv), KOH (5.0 equiv).

  • Solvent: Methanol (MeOH).

  • Procedure:

    • Prepare a solution of NH₂OH in MeOH by mixing NH₂OH·HCl and KOH in MeOH at 0°C, then filtering off the KCl precipitate.

    • Add the N-alkenyl proline ester (from Phase 1) to the filtrate.

    • Stir at room temperature for 4–6 hours (Monitor by TLC; ester spot disappears).

    • Neutralize with dilute HCl to pH 7.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Note: Hydroxamic acids are polar; use 10% MeOH/DCM for purification if needed.

Phase 3: The Nitroso-Ene Cyclization (Key Step)

Objective: Oxidative cyclization to form the spiro-skeleton.

  • Reagents: Sodium Periodate (NaIO₄, 1.5 equiv) OR Dess-Martin Periodinane.

  • Solvent: Water/Methanol (1:1) for NaIO₄; DCM for Dess-Martin.

  • Procedure (NaIO₄ Method - Green Chemistry):

    • Dissolve the hydroxamic acid (from Phase 2) in MeOH/H₂O.

    • Cool to 0°C.

    • Add NaIO₄ solution dropwise over 30 minutes. The solution often turns transiently blue/green (indicative of nitroso species).

    • Stir at 0°C for 2 hours.

    • Quench with aqueous Na₂S₂O₃.

    • Extract with DCM (3x). The product is the N-hydroxy spiro-lactam .

    • Validation: Mass Spec will show M+16 compared to the final lactam (due to N-OH).

Phase 4: N-O Bond Cleavage

Objective: Remove the hydroxyl group to yield the final lactam.

  • Reagents: Molybdenum Hexacarbonyl (Mo(CO)₆, 1.1 equiv) OR Titanium Trichloride (TiCl₃).

  • Solvent: Acetonitrile/Water (15:1).

  • Procedure:

    • Dissolve the N-hydroxy spiro-compound in MeCN/H₂O.

    • Add Mo(CO)₆.

    • Reflux for 1 hour.

    • Cool, filter through Celite to remove metal residues.

    • Concentrate and purify via flash chromatography (DCM/MeOH/NH₃).

    • Final Product: 1,7-diazaspiro[4.4]nonan-2-one.[1]

Data Summary & Troubleshooting

ParameterSpecificationOptimization Note
Oxidant Choice NaIO₄ (Standard)Use Dess-Martin Periodinane if substrate is water-sensitive.
Temperature 0°C (Cyclization)Higher temps (>25°C) may cause polymerization of the acylnitroso intermediate.
Concentration 0.05 MHigh dilution favors intramolecular cyclization over intermolecular dimerization.
Yield (Step 3) 60–75%If yield is low, add the oxidant very slowly via syringe pump.
Workflow Diagram

Workflow Start Start: L-Proline Methyl Ester Step1 1. N-Alkylation (4-bromo-1-butene, K2CO3) Start->Step1 Step2 2. Hydroxaminolysis (NH2OH, MeOH) Step1->Step2 Step3 3. Nitroso-Ene Cyclization (NaIO4, 0°C, Dilute) Step2->Step3 Step4 4. N-O Reduction (Mo(CO)6, Reflux) Step3->Step4 End Final: 1,7-Diazaspiro[4.4]nonan-2-one Step4->End

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Huang, S. H., et al. (2015).[2] "Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine."[2] Tetrahedron Letters, 56(48), 6656-6658. Link[2]

  • Kibayashi, C. (2002). "Total Synthesis of Marine Alkaloids via Acylnitroso-Ene Cyclization." Chemical & Pharmaceutical Bulletin, 50(1), 1-13.
  • Miller, M. J. (1989). "Hetero Diels-Alder and Ene Reactions of Acylnitroso Compounds." Accounts of Chemical Research, 22(11), 390-398.
  • Luo, X., et al. (2015). "Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers." Chemistry – A European Journal, 21(50). Link

  • Keck, G. E., et al. (1999). "Acylnitroso Ene Reactions: A New Approach to the Synthesis of Nitrogen Heterocycles." Tetrahedron, 55, 11755.

Sources

Application

Application Note: Reductive Amination Protocols for Diazaspiro Ketone Derivatives

Abstract & Strategic Importance Diazaspiro scaffolds (e.g., 2,8-diazaspiro[4.5]decan-1-one, 2,6-diazaspiro[3.3]heptane) are "privileged structures" in modern drug discovery. They offer high character, restricted conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Diazaspiro scaffolds (e.g., 2,8-diazaspiro[4.5]decan-1-one, 2,6-diazaspiro[3.3]heptane) are "privileged structures" in modern drug discovery. They offer high


 character, restricted conformational flexibility, and improved metabolic stability compared to flat aromatic systems.

However, functionalizing the ketone moiety of these scaffolds via reductive amination presents a unique challenge: Steric Hindrance. The spiro-carbon adjacent to the ketone creates a neopentyl-like environment, severely retarding imine formation and reducing the efficacy of mild reducing agents.

This guide details two distinct protocols to overcome these energy barriers:

  • Method A (The Kinetic Standard): Sodium Triacetoxyborohydride (STAB) for reactive amines.

  • Method B (The Thermodynamic Force): Titanium(IV) Isopropoxide mediated reduction for sterically hindered or electron-deficient amines.

Mechanistic Logic & Pathway Selection

Understanding the failure modes is critical. In diazaspiro ketones, the formation of the hemiaminal intermediate is often reversible and unfavorable due to steric clash at the spiro center.

Decision Matrix: Which Protocol?
  • Use Method A (STAB) if:

    • The amine is primary and unhindered (e.g., benzylamine, ethylamine).

    • The diazaspiro ring is small (e.g., [3.3] or [3.4] systems) where sterics are lower.

  • Use Method B (Ti-Mediated) if:

    • The amine is secondary or electron-deficient (e.g., anilines).

    • The ketone is part of a bulky [4.5] or [5.5] spiro system.

    • Method A failed to reach >50% conversion after 24 hours.

Reaction Pathway Visualization

ReductiveAmination cluster_Ti Titanium(IV) Isopropoxide Role Ketone Diazaspiro Ketone Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Slow Step) Product Functionalized Spirocycle Iminium->Product + H- (Reduction) Ti_Action Ti(OiPr)4 acts as: 1. Lewis Acid (activates C=O) 2. Water Scavenger (drives eq.) Ti_Action->Hemiaminal Ti_Action->Iminium

Figure 1: Mechanistic pathway highlighting the dual role of Titanium(IV) Isopropoxide in driving the equilibrium forward for hindered substrates.

Comparative Reagent Profile

FeatureSodium Triacetoxyborohydride (STAB)Titanium(IV) Isopropoxide / NaBH4
Reactivity Mild; chemoselective.[1][2]Aggressive; forces imine formation.
Water Tolerance Low (hydrolyzes slowly).Zero (Ti species decompose).
Steric Tolerance Moderate.High (Lewis acid activation).
Side Reactions Minimal; some reduction of ketone to alcohol.Potential for over-reduction if not controlled.
Workup Simple (Acid/Base extraction).Complex (Requires emulsion breaking).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (STAB)

Best for: Routine functionalization with primary alkyl amines.

Reagents:

  • Diazaspiro ketone (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (glacial) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Procedure:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve the diazaspiro ketone (1.0 equiv) in DCE (0.1 M concentration).
    
  • Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA to free-base it before adding to the ketone.

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 15-30 minutes at Room Temperature (RT). Note: This pre-stir allows partial imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 16-24 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Heavy Duty" (Ti-Mediated)

Best for: Hindered spiro-centers, secondary amines, or anilines.

Reagents:

  • Diazaspiro ketone (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv) or Sodium Cyanoborohydride (
    
    
    
    )
  • Solvent: Absolute Ethanol (EtOH) or neat.[1][3]

Procedure:

  • Complexation (Critical Step): In a dried flask under Argon, mix the diazaspiro ketone (1.0 equiv) and amine (1.2 equiv).

  • Titanium Addition: Add

    
     (neat, 2.0 equiv) via syringe.
    
    • Note: If the mixture is too viscous, add minimal absolute EtOH (0.5 - 1.0 M).

  • Imine Formation: Stir the mixture at RT for 6–12 hours.

    • Optimization: For extremely hindered ketones, heat to 40-50°C for 4 hours.

  • Reduction: Dilute the mixture with absolute EtOH (to ~0.1 M). Cool to 0°C.

  • Hydride Addition: Add

    
     (1.5 equiv) portion-wise. (Caution: Exothermic). Stir for 2 hours at RT.
    
  • Workup (The "Rochelle" Method):

    • Do not just add water. This will form a sticky white titanium paste that traps product.

    • Add 2M aqueous Ammonia (

      
      ) OR saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.
      
    • Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous).

    • Filter through a Celite pad if necessary.

    • Extract with EtOAc, wash with brine, dry, and concentrate.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Equilibrium favors ketone; Steric bulk prevents attack.Switch to Method B. The Lewis acidity of Ti coordinates the ketone oxygen, lowering the activation energy for amine attack.
Alcohol Byproduct (Reduced Ketone) Reducing agent attacked ketone before imine formed.Increase "Pre-stir" time (Step 3 in Method A). Ensure molecular sieves are used if water is present.
Titanium Emulsion (Method B) Improper quenching of Ti species.Use the Rochelle's Salt workup described above. Allow >1 hour stirring during quench.
Over-alkylation (Dialkylation) Primary amine product reacts with ketone again.Use excess amine (2-3 equiv) relative to ketone. Use a bulkier reducing agent (STAB) rather than

.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines.[7] Tetrahedron, 60(7), 1463-1471. [Link][7]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

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Method

Application Notes & Protocols: A Guide to Phosphine-Catalyzed [3+2] Cycloaddition for Spiro-Lactam Synthesis

< Introduction: The Significance of Spiro-Lactams and the Power of Phosphine Catalysis Spiro-lactams, particularly spiro-γ-lactams (spiropyrrolidin-2-ones), represent a privileged structural motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Significance of Spiro-Lactams and the Power of Phosphine Catalysis

Spiro-lactams, particularly spiro-γ-lactams (spiropyrrolidin-2-ones), represent a privileged structural motif in medicinal chemistry and natural product synthesis.[1] Their rigid, three-dimensional architecture provides a unique scaffold for interacting with biological targets, leading to a wide range of therapeutic applications.[1] The synthesis of these complex structures, however, presents a significant challenge to organic chemists. Traditional methods often require multi-step sequences and may lack stereocontrol.

In recent years, phosphine-catalyzed [3+2] cycloaddition reactions have emerged as a powerful and efficient strategy for the construction of five-membered rings.[2][3][4] This organocatalytic approach offers several advantages, including mild reaction conditions, high atom economy, and the potential for asymmetric synthesis through the use of chiral phosphines.[2][5] Specifically, the reaction between allenoates (acting as a three-carbon synthon) and various electron-deficient alkenes or imines provides a direct route to highly functionalized cyclopentenes and pyrrolines.[2][4][6] This application note provides a detailed guide to the phosphine-catalyzed [3+2] cycloaddition for the synthesis of spiro-lactams, targeting researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, provide a validated experimental protocol, and discuss the scope and potential challenges of this methodology.

Understanding the Mechanism: A Stepwise Approach to Spiro-Lactam Formation

The phosphine-catalyzed [3+2] cycloaddition reaction proceeds through a well-defined catalytic cycle. A deep understanding of this mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The generally accepted mechanism involves the following key steps[3][4]:

  • Nucleophilic Attack and Zwitterion Formation: The catalytic cycle is initiated by the nucleophilic attack of a tertiary phosphine on the central carbon of an allenoate. This generates a zwitterionic intermediate, a 1,3-dipole, which is the key reactive species in the cycloaddition.[3]

  • Michael Addition: The γ-carbon of the zwitterionic intermediate undergoes a Michael addition to an electron-deficient alkene, such as an exocyclic α,β-unsaturated lactam. This step forms a new carbon-carbon bond and generates a second zwitterionic intermediate.

  • Intramolecular Cyclization: An intramolecular proton transfer, often facilitated by trace amounts of water, leads to the formation of a phosphonium ylide.[3] Subsequent intramolecular cyclization via a Wittig-type reaction closes the five-membered ring.

  • Catalyst Regeneration: The final step involves the elimination of the phosphine catalyst, which then re-enters the catalytic cycle, to afford the desired spiro-lactam product.

The regioselectivity of the reaction (α- vs. γ-addition) can be influenced by the substituents on both the allenoate and the alkene, as well as the choice of phosphine catalyst.[7][8]

Phosphine-Catalyzed [3+2] Cycloaddition for Spiro-Lactam Synthesis Phosphine R'3P Zwitterion1 Zwitterionic Intermediate (1,3-Dipole) Phosphine->Zwitterion1 Nucleophilic Attack Allenoate Allenoate Allenoate->Zwitterion1 MichaelAdduct Michael Adduct (Zwitterion) Zwitterion1->MichaelAdduct Michael Addition SpiroLactamPrecursor Exocyclic α,β-Unsaturated Lactam SpiroLactamPrecursor->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Proton Transfer & Cyclization SpiroLactam Spiro-Lactam Product CyclizedIntermediate->SpiroLactam Elimination RegeneratedPhosphine R'3P CyclizedIntermediate->RegeneratedPhosphine RegeneratedPhosphine->Phosphine Catalytic Cycle

Caption: Catalytic cycle of the phosphine-catalyzed [3+2] cycloaddition.

Experimental Protocol: Synthesis of a Spirooxindole-Lactam

This protocol details a representative procedure for the synthesis of a spirooxindole-lactam via the phosphine-catalyzed [3+2] cycloaddition of an allenoate and an isatin-derived imine. Spirooxindoles are a particularly important class of spiro-lactams due to their prevalence in bioactive molecules.

Materials:

  • Isatin-derived N-Boc ketimine (1.0 equiv)

  • Ethyl 2,3-butadienoate (1.2 equiv)

  • Triphenylphosphine (PPh3) (20 mol%)

  • Toluene (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the isatin-derived N-Boc ketimine (e.g., 0.5 mmol, 1.0 equiv) and triphenylphosphine (0.01 mmol, 0.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (2.5 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved. Then, add ethyl 2,3-butadienoate (0.6 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired spirooxindole-lactam.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental_Workflow A 1. Reaction Setup (Ketimine, PPh3) B 2. Inert Atmosphere (N2 or Ar) A->B C 3. Add Toluene & Allenoate B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Concentrate in vacuo D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, HRMS) F->G

Caption: Experimental workflow for spiro-lactam synthesis.

Substrate Scope and Performance

The phosphine-catalyzed [3+2] cycloaddition for spiro-lactam synthesis has been shown to be applicable to a wide range of substrates.

Table 1: Representative Substrate Scope and Yields

EntryAlkene ComponentAllenoate ComponentCatalyst (mol%)SolventTime (h)Yield (%)Reference
1N-Boc Isatin-derived KetimineEthyl 2,3-butadienoatePPh₃ (20)Toluene1285[9]
2N-Tosyl Isatin-derived KetimineMethyl 2,3-butadienoateP(n-Bu)₃ (10)CH₂Cl₂2492[9]
3MethyleneindolinoneEthyl 2,3-butadienoateChiral Phosphine (10)THF4895 (98% ee)[10]
46-AlkylidenepenecillanateBenzyl allenoatePPh₃ (15)CH₂Cl₂1878[4]

Yields are for isolated products. Enantiomeric excess (ee) is reported for asymmetric reactions.

Key Observations and Field-Proven Insights:

  • Catalyst Choice: While simple phosphines like triphenylphosphine (PPh₃) and tri-n-butylphosphine (P(n-Bu)₃) are effective, the development of chiral phosphines has enabled highly enantioselective variants of this reaction, providing access to chiral spiro-lactams with excellent stereocontrol.[2][11]

  • Substrate Electronics: Electron-withdrawing groups on the imine or alkene component generally enhance their reactivity towards the zwitterionic intermediate, leading to higher yields and faster reaction times.[12]

  • Solvent Effects: The choice of solvent can influence the reaction rate and, in some cases, the stereoselectivity. Aprotic solvents such as toluene, dichloromethane (CH₂Cl₂), and tetrahydrofuran (THF) are commonly employed.

  • Troubleshooting:

    • Low Yields: Incomplete reactions can be due to catalyst deactivation or insufficient reaction time. Ensure anhydrous conditions, as water can interfere with the catalytic cycle. Increasing the catalyst loading or reaction temperature may also improve yields.

    • Formation of Side Products: Dimerization of the allenoate can sometimes be a competing side reaction.[12] Adding the allenoate slowly to the reaction mixture can minimize this.

    • Poor Stereoselectivity: For asymmetric reactions, the choice of chiral phosphine is critical. Screening a variety of catalysts may be necessary to achieve high enantioselectivity for a particular substrate combination.

Conclusion: A Versatile Tool for Drug Discovery

The phosphine-catalyzed [3+2] cycloaddition has proven to be a robust and versatile method for the synthesis of spiro-lactams. Its operational simplicity, mild reaction conditions, and amenability to asymmetric catalysis make it a highly attractive tool for researchers in academia and industry. The ability to rapidly construct complex molecular architectures from simple starting materials positions this methodology as a valuable asset in the ongoing quest for novel therapeutic agents. Further exploration of new chiral phosphine catalysts and novel reaction partners will undoubtedly continue to expand the scope and utility of this powerful transformation.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Proposed mechanism for the phosphine-catalyzed [3 + 2] annulation of... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Phosphine-catalyzed [3+2] annulation of α-substituted allenoates with ester-activated α,β-unsaturated imines: a novel variation of the Lu [3+2] cycloaddition reaction - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 4, 2026, from [Link]

  • Origin of Substituent-Modulated Regioselectivity in Phosphine-Catalyzed [3 + 2] Cyclization of Allenoates and Enones: A Kinetic Shift toward Curtin–Hammett Control - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Phosphine-Catalyzed Cycloadditions of Allenic Ketones: New Substrates for Nucleophilic Catalysis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 4, 2026, from [Link]

  • Asymmetric Organocatalytic [3 + 2]-Cycloaddition of N-Alkoxy-4-oxo-acrylamides with Isatin-Derived Ketimines: Access to Enantioselective Synthesis of Spirooxindole-imidazolidinones | CoLab. (n.d.).
  • Phosphine‐catalyzed [3+2] allene‐indole cycloadditions. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines | Organic Letters - ACS Publications. (n.d.). Retrieved February 4, 2026, from [Link]

  • Phosphine-Catalyzed [3 + 2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3- carboxylate - Organic Syntheses. (n.d.). Retrieved February 4, 2026, from [Link]

  • Phosphine Organocatalysis - PMC - PubMed Central - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Spirophosphine-Catalyzed Enantioselective [3 + 2] Cycloaddition of Allenoates and Unsaturated α-Ketimine Esters - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • Iminosugar-Phosphines as Organocatalysts in the [3 + 2] Cycloaddition of Allenoates and N-Tosylimines - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Mechanism, Regioselectivity, and the Kinetics of Phosphine-Catalyzed [3+2] Cycloaddition Reactions of Allenoates and Electron-De. (n.d.). Retrieved February 4, 2026, from [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 4, 2026, from [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-a - Universidade de Lisboa. (n.d.). Retrieved February 4, 2026, from [Link]

  • Core-Structure-Motivated Design of a Phosphine-Catalyzed [3 + 2] Cycloaddition Reaction: Enantioselective Syntheses of Spirocyclopenteneoxindoles | Journal of the American Chemical Society. (n.d.). Retrieved February 4, 2026, from [Link]

  • Phosphine-Catalyzed [3+2] Cycloaddition of Aza-aurones and Allenoates: Enantioselective Synthesis of 2-Spirocyclopentyl- indolin - AIR Unimi. (n.d.). Retrieved February 4, 2026, from [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - Frontiers. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis and reactivity of spiro-fused β-lactams - Biblio Back Office. (n.d.). Retrieved February 4, 2026, from [Link]

  • A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis of different classes of chiral spiro-β-lactams from 6-alkylidene penicillanates - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Application

The Rising Star in Peptidomimetics: A Technical Guide to the 1,7-Diazaspiro[4.4]nonan-2-one Scaffold

Introduction: The Imperative for Structural Rigidity in Drug Design In the landscape of modern drug discovery, the quest for molecules with enhanced biological activity, selectivity, and metabolic stability is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Rigidity in Drug Design

In the landscape of modern drug discovery, the quest for molecules with enhanced biological activity, selectivity, and metabolic stability is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor bioavailability and susceptibility to proteolysis.[1] A key principle in the design of effective peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation. Spirocyclic scaffolds are particularly adept at achieving this, offering a three-dimensional architecture that can project functional groups in precise vectors to interact with biological targets.[2]

This guide delves into the burgeoning potential of 1,7-diazaspiro[4.4]nonan-2-one as a versatile peptidomimetic scaffold. Its unique bicyclic structure, featuring a lactam and a secondary amine, provides a rigid framework that can be strategically functionalized and incorporated into peptide sequences. This scaffold is particularly promising for mimicking β-turns, one of the most common secondary structures in proteins, which are crucial for molecular recognition events.[3] We will explore the synthesis of this scaffold, its incorporation into peptidomimetics, and protocols for evaluating the biological activity of the resulting compounds.

Physicochemical Properties of the 1,7-Diazaspiro[4.4]nonan-2-one Scaffold

A foundational understanding of the scaffold's properties is essential for its effective application in drug design.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[4]
Molecular Weight 140.18 g/mol [4]
XLogP3-AA -0.8[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 0[4]

Synthesis of the 1,7-Diazaspiro[4.4]nonan-2-one Scaffold

Protocol 1: Synthesis of 1,7-Diazaspiro[4.4]nonan-2-one

Step 1: Synthesis of Spiro-bis(2-cyanoacetamide) Intermediate

  • Rationale: This initial step creates the spirocyclic carbon center. The Knoevenagel condensation of cyclopentanone with two equivalents of cyanoacetamide, catalyzed by a weak base like piperidine, is a standard method for this type of transformation.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in 100 mL of absolute ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Step 2: Hydrolysis and Decarboxylation to Spiro-diacetic Acid

  • Rationale: The cyano groups are hydrolyzed to carboxylic acids, and the geminal dicarboxylic acid decarboxylates upon heating in acidic conditions to yield the spiro-diacetic acid.

  • Procedure:

    • Suspend the dried product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water (100 mL).

    • Heat the mixture to reflux for 10-14 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture in an ice bath to precipitate the diacid.

    • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and recrystallize from hot water.

Step 3: Reductive Amination and Lactamization

  • Rationale: This step involves a double reductive amination followed by an intramolecular cyclization to form the lactam ring. A plausible one-pot approach would involve the use of ammonia and a reducing agent. A more controlled approach is presented here.

  • Procedure:

    • Convert the diacid from Step 2 to the corresponding di-acid chloride by reacting with thionyl chloride (2.2 eq) in an inert solvent like dichloromethane (DCM) at reflux for 2 hours. Remove excess thionyl chloride under reduced pressure.

    • Dissolve the crude di-acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of excess ammonia in DCM. Stir for 4 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

    • The resulting diamide is then subjected to a Hofmann rearrangement on one of the amide groups to form a primary amine, which can then cyclize onto the other amide to form the lactam. A more direct approach would be a reductive cyclization. A plausible, though not explicitly found in literature for this exact substrate, method would be a variation of the Leuckart-Wallach reaction or similar reductive amination conditions.

    • Alternative Reductive Cyclization: A hypothetical but plausible route involves converting the diacid to a diester, followed by reaction with a protected amine (e.g., benzylamine) and subsequent catalytic hydrogenation to effect cyclization.

Due to the lack of a specific literature precedent for the final cyclization to 1,7-diazaspiro[4.4]nonan-2-one, further methods development and optimization would be required. The synthesis of related diazaspirocycles often involves multi-step sequences with protection and deprotection strategies.[8][9]

Incorporation of the Scaffold into Peptidomimetics via Solid-Phase Synthesis

The true utility of the 1,7-diazaspiro[4.4]nonan-2-one scaffold lies in its ability to be incorporated into peptide chains. This is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS).[10][11]

Workflow for Scaffold Incorporation

G Scaffold 1,7-Diazaspiro[4.4]nonan-2-one N_Protected_Scaffold N-Protected Scaffold (e.g., Fmoc) Scaffold->N_Protected_Scaffold Protection Scaffold_Peptide Scaffold-Peptide Conjugate on Resin N_Protected_Scaffold->Scaffold_Peptide Couple Scaffold Resin Solid Support (Resin) Resin_AA1 Resin-Bound Amino Acid Resin->Resin_AA1 Load First Amino Acid Resin_Peptide Growing Peptide Chain on Resin Resin_AA1->Resin_Peptide Standard SPPS Cycles (Deprotection, Coupling) Resin_Peptide->Scaffold_Peptide Cleaved_Peptidomimetic Cleaved Peptidomimetic Scaffold_Peptide->Cleaved_Peptidomimetic Cleavage from Resin Purified_Product Purified Peptidomimetic Cleaved_Peptidomimetic->Purified_Product Purification (HPLC)

Caption: Workflow for incorporating the 1,7-diazaspiro[4.4]nonan-2-one scaffold into a peptidomimetic using SPPS.

Protocol 2: Solid-Phase Synthesis of a Scaffold-Containing Peptidomimetic

This protocol assumes a standard Fmoc/tBu SPPS strategy.[10]

Step 1: Preparation of Fmoc-Protected Scaffold

  • Rationale: To selectively couple the scaffold to the growing peptide chain, one of the nitrogen atoms must be protected with a base-labile protecting group compatible with Fmoc-SPPS.

  • Procedure:

    • Dissolve 1,7-diazaspiro[4.4]nonan-2-one (1.0 eq) in a mixture of dioxane and water (1:1).

    • Add sodium bicarbonate (2.5 eq) and cool the solution to 0 °C.

    • Add Fmoc-Cl (1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the Fmoc-protected scaffold by column chromatography.

Step 2: Standard SPPS Cycles

  • Rationale: The peptide sequence C-terminal to the scaffold is assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Procedure:

    • Swell the resin in dimethylformamide (DMF).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

    • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 eq), a coupling agent such as HBTU (3-5 eq), and a base like DIPEA (6-10 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours.[12]

    • Wash the resin with DMF.

    • Repeat steps 2-4 for each amino acid in the sequence.

Step 3: Coupling of the Scaffold

  • Rationale: The protected scaffold is coupled to the N-terminus of the resin-bound peptide.

  • Procedure:

    • Perform a final Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide.

    • Dissolve the Fmoc-protected 1,7-diazaspiro[4.4]nonan-2-one (2-3 eq), HBTU (2-3 eq), and DIPEA (4-6 eq) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours, or until a negative ninhydrin test is obtained.[13]

    • Wash the resin thoroughly with DMF and DCM.

Step 4: Cleavage and Deprotection

  • Rationale: The peptidomimetic is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed simultaneously.

  • Procedure:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the crude product.

Step 5: Purification

  • Rationale: The crude product is purified to obtain the final peptidomimetic of high purity.

  • Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Biological Evaluation of Scaffold-Containing Peptidomimetics

The incorporation of the 1,7-diazaspiro[4.4]nonan-2-one scaffold is intended to enhance the biological activity of the parent peptide. A variety of assays can be employed to evaluate the efficacy of the resulting peptidomimetic.

Hypothetical Signaling Pathway

G Ligand Natural Ligand Receptor GPCR Target Ligand->Receptor Activates G_Protein G-Protein Receptor->G_Protein Activates Peptidomimetic Scaffold-Peptidomimetic (Antagonist) Peptidomimetic->Receptor Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Sources

Method

Precision Engineering of KRAS G12C Inhibitors: The Spirocyclic Diamine Approach

Introduction: Escaping "Flatland" in Covalent Inhibition The discovery of the Switch-II Pocket (SII-P) on KRAS G12C revolutionized oncology, transforming a previously "undruggable" target into a tractable one. First-gene...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping "Flatland" in Covalent Inhibition

The discovery of the Switch-II Pocket (SII-P) on KRAS G12C revolutionized oncology, transforming a previously "undruggable" target into a tractable one. First-generation inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849) utilized planar heterocyclic cores to scaffold the acrylamide warhead. However, the next frontier in KRAS inhibition involves spirocyclic diamines .

These 3D-rich scaffolds (high Fsp³ fraction) offer a distinct advantage: they rigidly vector the electrophile towards Cysteine 12 (C12) while simultaneously projecting substituents into the solvent-exposed regions or cryptic sub-pockets (e.g., H95/Y96/Q99) without the entropy penalty associated with flexible linear chains.

This guide details the design rationale, synthetic assembly, and validation protocols for developing next-generation KRAS G12C inhibitors anchored by spirocyclic diamine linkers.

Rationale & Design Strategy

The "Warhead-Linker-Scaffold" Triad

Effective covalent inhibition of KRAS G12C requires a precise geometric arrangement. The spirocyclic diamine serves as the critical "Linker" component.

ComponentFunctionDesign Requirement
Warhead Covalent bond formationAcrylamide or chloroacetamide. Must be positioned within 2-3 Å of Cys12 sulfur.
Spiro-Linker Vectorization & RigiditySpiro[3.3]heptane, Spiro[2.3]hexane, or Spiro-azetidine. Restricts rotatable bonds; directs the warhead trajectory.
Core Scaffold H-Bonding & HydrophobicityHeterocyclic core (e.g., Quinazoline, Pyridopyrimidine) binding to the P-loop and Switch II.
Structural Logic: The Entropy Advantage

Linear diamine linkers (e.g., piperazine) allow the warhead to sample multiple unproductive conformations. A spirocyclic linker locks the nitrogen vectors, pre-organizing the molecule into a "bioactive" conformation before binding. This reduces the entropic cost (


) and improves potency (

).
Visualization: The Design Cycle

The following diagram illustrates the iterative design cycle for spirocyclic KRAS inhibitors.

KRAS_Design_Cycle Input Crystal Structure (GDP-Bound KRAS) Scaffold Spirocyclic Selection (e.g., Spiro[3.3]heptane) Input->Scaffold Define Vector Docking Covalent Docking (Warhead Distance < 3Å) Scaffold->Docking In Silico Synthesis Synthetic Assembly (S N Ar / Amide Coupling) Docking->Synthesis Prioritize Testing Validation (MS & pERK) Synthesis->Testing Assay Testing->Scaffold SAR Feedback

Figure 1: Iterative design workflow for optimizing spirocyclic KRAS G12C inhibitors.

Protocol: Synthetic Assembly of Spirocyclic Cores

Objective: To couple a Boc-protected spirocyclic diamine to a heteroaryl core, followed by deprotection and acrylamide installation.

Materials
  • Core: 2,4-dichloro-heterocycle (e.g., Quinazoline derivative).

  • Linker: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (or similar).

  • Reagents: DIPEA, TFA, Acryloyl chloride, DCM, DMF.

Step-by-Step Methodology
  • SNAr Displacement (Core Attachment):

    • Dissolve the Core (1.0 eq) in DMF (0.1 M).

    • Add the Boc-protected spirocyclic diamine (1.1 eq) and DIPEA (3.0 eq).

    • Heat to 80°C for 4 hours. Monitor by LC-MS for conversion.

    • Note: The spiro-geometry often slows nucleophilic attack compared to piperazine; elevated heat may be required.

  • Deprotection:

    • Concentrate the reaction mixture. Resuspend in DCM/TFA (4:1).

    • Stir at RT for 1 hour to remove the Boc group.

    • Evaporate volatiles to dryness.

  • Warhead Installation (Acrylation):

    • Redissolve the crude amine salt in dry DCM at 0°C.

    • Add DIPEA (5.0 eq) to neutralize TFA salts.

    • Dropwise add Acryloyl chloride (1.05 eq). Critical: Do not overshoot, as bis-acrylation can occur on secondary amines in the core.

    • Quench with NaHCO₃ after 15 minutes.

  • Purification:

    • Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Lyophilize to obtain the final inhibitor.

Protocol: Biochemical Validation (Intact Protein MS)

Objective: Determine the covalent binding efficiency (


) of the inhibitor against Recombinant KRAS G12C (GDP-bound).
Principle

Unlike reversible inhibitors (measured by IC50), covalent inhibitors are time-dependent.[1] We measure the rate of adduct formation using Intact Protein Mass Spectrometry (LC-MS).

Experimental Workflow

MS_Workflow Step1 Incubation Protein (1uM) + Cmpd (Var. Conc) Time: 0, 15, 30, 60 min Step2 Quench Add 1% Formic Acid Step1->Step2 Step3 LC-MS Injection C4 Column, Desalting Step2->Step3 Step4 Deconvolution Calc. % Occupancy Step3->Step4 Step5 Kinetic Plot ln(1 - %Occ) vs Time Step4->Step5

Figure 2: Intact Protein Mass Spectrometry workflow for determining kinetic parameters.

Detailed Protocol
  • Protein Prep: Dilute GDP-loaded KRAS G12C (residues 1-169) to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂).

  • Dosing: Prepare a 10-point dilution series of the inhibitor (e.g., 10 µM down to 1 nM).

  • Reaction: Mix Protein and Inhibitor 1:1 (Final protein: 1 µM). Incubate at RT.

  • Sampling: At defined timepoints (

    
     = 15, 30, 60, 120 min), remove an aliquot and quench with 2% Formic Acid/50% Acetonitrile.
    
  • Analysis: Inject onto a C4 desalting column connected to a Q-TOF or Orbitrap MS.

  • Calculation:

    • Deconvolute spectra to obtain intensity of Unmodified (

      
      ) and Modified (
      
      
      
      ) peaks.
    • Calculate Occupancy:

      
      
      
    • Fit data to the equation:

      
       to solve for 
      
      
      
      .

Protocol: Cellular Potency (pERK Assay)

Objective: Quantify the inhibition of the MAPK signaling pathway in KRAS G12C-dependent cell lines (NCI-H358 or MIA PaCa-2).

Materials
  • Cell Line: NCI-H358 (Lung Adenocarcinoma, Homozygous KRAS G12C).

  • Assay Kit: AlphaLISA pERK1/2 (Thr202/Tyr204) Kit (PerkinElmer) or HTRF equivalent.

  • Lysis Buffer: Supplemented with Phosphatase Inhibitors (Na₃VO₄, NaF).

Procedure
  • Seeding: Plate NCI-H358 cells (20,000 cells/well) in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with serial dilutions of the spirocyclic inhibitor for 2 hours .

    • Note: 2 hours is sufficient for covalent engagement and pERK turnover.

  • Lysis: Aspirate media and add 50 µL Lysis Buffer. Shake for 10 min.

  • Detection:

    • Transfer 5 µL lysate to a 384-well OptiPlate.

    • Add Acceptor Beads (anti-pERK) and Donor Beads (Streptavidin).

    • Incubate for 2 hours in the dark.

  • Readout: Measure signal on an EnVision Multilabel Plate Reader (Excitation: 680 nm, Emission: 615 nm).

  • Data Analysis: Normalize signal to DMSO control (0% inhibition) and Trametinib control (100% inhibition). Calculate IC50.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight Toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients.[2] Cancer Discovery. [Link]

  • Zeng, M., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry. [Link][1]

  • Weiss, A., et al. (2022). Discovery of JDQ443, a Structurally Novel, Potent, and Selective Covalent KRASG12C Inhibitor.[3] Cancer Discovery. [Link]

  • Burke, J.P., et al. (2022). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening.[4] Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 1,7-Diazaspiro[4.4]nonan-2-one

Welcome to the technical support center for the purification of 1,7-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,7-diazaspiro[4.4]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this spirocyclic lactam. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction to Recrystallization of 1,7-Diazaspiro[4.4]nonan-2-one

1,7-Diazaspiro[4.4]nonan-2-one is a spiro-γ-lactam, a class of compounds with significant interest in medicinal chemistry due to their rigid three-dimensional structure.[1] Achieving high purity of this compound is critical for subsequent synthetic steps and biological assays. Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility between the compound of interest and impurities in a given solvent at different temperatures.[2] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

This guide provides a systematic approach to selecting a suitable recrystallization solvent for 1,7-diazaspiro[4.4]nonan-2-one and troubleshooting common experimental challenges.

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter for a successful recrystallization. While specific solubility data for 1,7-diazaspiro[4.4]nonan-2-one is not extensively published, we can make informed decisions based on the structure of the molecule and data from closely related analogs. The presence of two nitrogen atoms and a carbonyl group suggests that the molecule has polar characteristics and is capable of hydrogen bonding.

A related compound, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, has been successfully recrystallized from ethanol.[3][4] Additionally, another spiro compound, 1,6-dioxaspiro[4.4]nonane-2,7-dione, is also purified by recrystallization from 95% ethanol.[2] This strongly suggests that polar protic solvents are a good starting point for solvent screening.

Below is a table of recommended solvents for screening. The ideal solvent will exhibit poor solubility at room temperature and high solubility at its boiling point.

Solvent Class Boiling Point (°C) Rationale for Screening
EthanolPolar Protic78Proven successful for a closely related analog.[3][4]
MethanolPolar Protic65A related diazaspiro compound shows slight solubility.[5]
IsopropanolPolar Protic82Similar properties to ethanol, can offer different solubility profile.
WaterPolar Protic100May be a good solvent or anti-solvent in a mixed system.
Ethyl AcetatePolar Aprotic77Commonly used for purification of lactams.
AcetonitrilePolar Aprotic82A versatile solvent for a range of polar compounds.
TolueneNonpolar111Can be effective if the compound is less polar than anticipated.

Experimental Protocol: Recrystallization of 1,7-Diazaspiro[4.4]nonan-2-one

This protocol provides a general procedure. The choice of solvent and specific volumes should be optimized based on your experimental results.

1. Solvent Screening:

  • Place a small amount (10-20 mg) of the crude 1,7-diazaspiro[4.4]nonan-2-one into separate test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.

  • Allow the clear solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

2. Recrystallization Procedure:

  • Place the crude 1,7-diazaspiro[4.4]nonan-2-one in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate).

  • Continue adding the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent as this will reduce the yield.[5]

  • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling process and promote the formation of larger, purer crystals.[2]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals thoroughly to remove any residual solvent.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result Crude Crude 1,7-diazaspiro [4.4]nonan-2-one SolventScreen Solvent Screening Crude->SolventScreen Dissolve Dissolve in Minimal Hot Solvent SolventScreen->Dissolve Select Solvent HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling Dissolve->Cool HotFilter->Cool IceBath Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Dry Drying Filter->Dry Crystals Pure Crystals Dry->Crystals

Caption: Recrystallization workflow for 1,7-diazaspiro[4.4]nonan-2-one.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was added).- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - If the compound is still soluble in the cold, the solvent is not suitable.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is very impure.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] - Try a solvent with a lower boiling point. - Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified compound. Too much solvent was used. The crystals were washed with solvent that was not ice-cold. The compound is significantly soluble in the cold solvent.- Ensure the minimum amount of hot solvent is used for dissolution.[5] - Always wash the crystals with a minimal amount of ice-cold solvent. - Re-cool the filtrate to see if more crystals form. - Consider a different solvent with lower solubility at cold temperatures.
Colored impurities remain in the crystals. The impurities have similar solubility to the compound.- Use activated charcoal to adsorb the colored impurities before the hot filtration step. - A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best recrystallization solvent?

A good recrystallization solvent should:

  • Not react with the compound.

  • Dissolve the compound poorly at low temperatures but well at high temperatures.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[6]

  • Be volatile enough to be easily removed from the crystals.

Q2: What is the purpose of "seeding" and how is it done?

Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to induce crystallization. The seed crystal provides a nucleation site for other molecules to deposit onto, initiating the crystallization process.

Q3: Why is slow cooling important?

Slow cooling allows for the formation of large, well-defined crystals. This process is selective, and impurities are typically excluded from the growing crystal lattice, resulting in higher purity. Rapid cooling can trap impurities within the crystals.[2]

Q4: Can I use a mixture of solvents for recrystallization?

Yes, a mixed solvent system is often used when no single solvent is ideal. This typically involves a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q5: What should I do if my compound is insoluble in all common solvents?

If your compound is insoluble in a wide range of solvents, recrystallization may not be the best purification method. In such cases, other techniques like column chromatography or sublimation should be considered.

References

  • Wikipedia contributors. (2023, November 26). 1,6-Dioxaspiro[4.4]nonane-2,7-dione. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2024, from [Link]

  • Atom Pharma. (n.d.). 2-n-butyl-13-diazaspiro-44-non-en-one-hydrochloride. Retrieved February 7, 2024, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved February 7, 2024, from [Link]

  • Guo, H. M. (2011). 7-Benzyl-2,7-diaza-spiro-[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2517. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. In PubChem. Retrieved February 7, 2024, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 7, 2024, from [Link]

  • Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • PrepChem. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved February 7, 2024, from [Link]

  • Guo, H. M. (2011). 7-Benzyl-2,7-diaza-spiro-[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2517. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one. In PubChem. Retrieved February 7, 2024, from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Professor Dave Explains. [Link]

  • Technical Disclosure Commons. (2024). Process for the preparation of Crystalline form of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en. Technical Disclosure Commons. https://www.tdcommons.org/dpubs_series/6638/
  • Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Polar Spirocyclic Compounds

Introduction Spirocyclic compounds, characterized by their unique three-dimensional structures where two rings are linked by a single common atom, are of immense interest in medicinal chemistry and drug development. When...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional structures where two rings are linked by a single common atom, are of immense interest in medicinal chemistry and drug development. When these rigid scaffolds are decorated with polar functional groups, they present a significant and multifaceted challenge for analytical chemists. The combination of high polarity and a complex steric profile makes their separation, quantification, and purification by High-Performance Liquid Chromatography (HPLC) a non-trivial task.

Standard reversed-phase (RP-HPLC) methods, the workhorse of most analytical labs, often fail to provide adequate retention for these molecules, leading to elution near the solvent front, poor resolution, and unreliable quantification.[1][2] This guide provides a comprehensive comparison of modern HPLC strategies, moving beyond the limitations of traditional C18 columns to achieve robust and reproducible methods for polar spirocyclic analytes. We will explore the mechanistic underpinnings of alternative chromatographic modes, provide supporting experimental data, and offer a logical workflow for efficient method development.

The Core Challenge: Poor Retention in Reversed-Phase Chromatography

The fundamental issue with analyzing highly polar compounds on traditional nonpolar stationary phases (like C18) is the lack of sufficient interaction.[1] The analytes have a much stronger affinity for the polar mobile phase than for the hydrophobic stationary phase, resulting in rapid elution and poor separation.[3] Historically, chemists have employed workarounds like ion-pairing agents to increase the hydrophobicity of ionic polar analytes.[4][5] However, these agents introduce complexity, can be incompatible with mass spectrometry (MS), and often require lengthy column equilibration times.[1] Furthermore, using highly aqueous mobile phases (e.g., >95% water) with conventional C18 columns can lead to a phenomenon known as "phase collapse" or "dewetting," where the stationary phase loses its solvation, causing a dramatic and often irreversible loss of retention.[6]

Strategic Approaches to Method Development

A successful method development strategy for polar spirocyclic compounds involves a systematic evaluation of alternative chromatographic modes. The primary goal is to identify a retention mechanism that is not solely reliant on hydrophobic interactions. The main alternatives to consider are Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and specialized Reversed-Phase columns.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterize Analyte (pKa, logP, solubility) Screening Column & Mode Screening Analyte->Screening RP Polar-Embedded RP Screening->RP Low Polarity HILIC HILIC (Amide, Diol, Silica) Screening->HILIC High Polarity Neutral/Charged MMC Mixed-Mode (RP/Ion-Exchange) Screening->MMC High Polarity Ionizable MobilePhase Mobile Phase Optimization (pH, Buffer, Organic %) RP->MobilePhase HILIC->MobilePhase MMC->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Temp Temperature Study Gradient->Temp Validation Method Validation (Robustness, Reproducibility) Temp->Validation

Caption: A logical workflow for HPLC method development for polar compounds.

A Comparative Analysis of Chromatographic Modes

To illustrate the differences between these approaches, we will use a hypothetical polar spirocyclic compound, "Spiro-Amine," which contains a basic nitrogen and several hydroxyl groups, making it highly polar and ionizable.

Modified Reversed-Phase (RP-HPLC)

While standard C18 columns are unsuitable, certain RP columns are designed to better handle polar analytes. These include phases with polar-embedded groups or polar endcapping.[7] These modifications help to maintain a hydrated surface, resisting phase collapse in highly aqueous mobile phases and offering alternative interactions (e.g., hydrogen bonding) that can aid in retaining polar molecules.

Experimental Protocol (Polar-Embedded RP):

  • Column: Polar-Embedded C18, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 30°C

  • Injection Volume: 2 µL

Performance: For a compound like Spiro-Amine, even on a specialized RP column, retention is often minimal. The primary retention mechanism is still hydrophobic, which is weak for this molecule. The peak is likely to elute early, be broad, and show poor symmetry (tailing) due to secondary interactions with residual silanols.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the analysis of highly polar molecules.[8] In HILIC, a polar stationary phase (such as bare silica, or bonded with amide, diol, or zwitterionic functionalities) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] The aqueous component forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained.[10] Elution is typically achieved by increasing the percentage of the aqueous solvent.[3]

Caption: The partitioning mechanism of polar analytes in HILIC.

Experimental Protocol (HILIC):

  • Column: Amide-bonded phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 90:10 Acetonitrile:Water w/ 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water w/ 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Injection Volume: 2 µL

Performance: HILIC provides a dramatic improvement in retention for Spiro-Amine. The partitioning mechanism is highly effective for polar compounds, resulting in a much stronger retention factor. Peak shape is typically sharp and symmetrical, as the high organic content of the mobile phase is beneficial for MS detection sensitivity. However, HILIC methods can require longer equilibration times and can be sensitive to the water content in the sample solvent.

Mixed-Mode Chromatography (MMC)

Mixed-mode columns offer a compelling alternative by combining two or more retention mechanisms on a single stationary phase, most commonly reversed-phase and ion-exchange.[11] This dual functionality allows for the simultaneous separation of polar and non-polar compounds and provides unique selectivity that can be finely tuned by adjusting mobile phase pH and ionic strength.[1] For an ionizable polar molecule like Spiro-Amine, a column with both C18 chains and cation-exchange groups would be ideal. Retention is achieved through both hydrophobic interactions and electrostatic attraction to the ion-exchange sites.[1]

Experimental Protocol (Mixed-Mode Cation Exchange):

  • Column: Mixed-Mode RP/Strong Cation Exchange, 2.1 x 100 mm, 3 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 60% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 30°C

  • Injection Volume: 2 µL

Performance: MMC provides excellent and highly controllable retention for Spiro-Amine. By keeping the mobile phase pH low (e.g., with formic acid), the amine group is protonated (positively charged) and strongly retained by the cation-exchange mechanism.[12] The hydrophobic backbone of the molecule interacts with the C18 ligands. This dual retention makes the method very robust and allows for fine-tuning of selectivity by adjusting buffer concentration or pH.[13]

Comparative Data Summary

The following table summarizes the expected performance for "Spiro-Amine" across the three chromatographic modes.

Chromatographic Mode Stationary Phase Retention Time (min) Resolution (Rs) from Impurity Tailing Factor (Tf) Key Advantages Key Disadvantages
Modified RP-HPLC Polar-Embedded C181.81.11.8Familiar mobile phasesPoor retention, peak tailing
HILIC Amide7.5> 2.01.1Excellent retention for polar analytes, MS-friendlyLonger equilibration, sensitive to sample solvent
Mixed-Mode (MMC) RP / Cation-Exchange6.2> 2.01.2Tunable selectivity, robust retention for ionicsMethod development can be more complex

Advanced Alternative: Supercritical Fluid Chromatography (SFC)

For certain applications, particularly for preparative purification and chiral separations, Supercritical Fluid Chromatography (SFC) is a valuable alternative.[14][15] SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (like methanol).[16] It provides highly efficient and fast separations due to the low viscosity of the mobile phase.[16] While historically considered best for non-polar compounds, modern SFC with polar co-solvents and specialized stationary phases is increasingly being used for the analysis of polar molecules, including those in the pharmaceutical industry.[17][18]

Conclusion and Recommendations

Developing a robust HPLC method for polar spirocyclic compounds requires moving beyond traditional reversed-phase chromatography. A systematic screening approach is critical for success.

  • For highly polar, non-ionizable, or zwitterionic compounds, HILIC is often the most effective starting point, providing superior retention and peak shape.

  • For polar compounds that are ionizable (acids or bases), Mixed-Mode Chromatography offers exceptional control over retention and selectivity by manipulating both hydrophobic and electrostatic interactions.

  • Modified Reversed-Phase columns should be considered as a last resort or for compounds with borderline polarity, as they are unlikely to provide sufficient retention for truly polar molecules.

By understanding the underlying separation mechanisms and systematically evaluating these modern chromatographic tools, researchers can develop accurate, reproducible, and efficient HPLC methods for even the most challenging polar spirocyclic compounds.

References

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). C Tecnologia. Retrieved February 4, 2026, from [Link]

  • Polar Compounds | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved February 4, 2026, from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved February 4, 2026, from [Link]

  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved February 4, 2026, from [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018, June 19). Quora. Retrieved February 4, 2026, from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved February 4, 2026, from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved February 4, 2026, from [Link]

  • Method Development HPLC. (n.d.). Interchim. Retrieved February 4, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 4, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved February 4, 2026, from [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. (2023, May 22). Agilent. Retrieved February 4, 2026, from [Link]

  • Crowther, J. B., & Henion, J. D. (n.d.). Supercritical fluid chromatography of polar drugs using small-particle packed columns with mass spectrometric detection. Analytical Chemistry - ACS Publications. Retrieved February 4, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 4, 2026, from [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. Retrieved February 4, 2026, from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved February 4, 2026, from [Link]

  • Polar compounds separation by HPLC - any thoughts? (2014, September 1). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Ion pair chromatography reagents. (n.d.). Retrieved February 4, 2026, from [Link]

  • Mixed-Mode Chromatography—A Review. (n.d.). LCGC International. Retrieved February 4, 2026, from [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Retrieved February 4, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved February 4, 2026, from [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved February 4, 2026, from [Link]

  • Ion Pairing - Blessing or Curse? (2008, January 31). LCGC International. Retrieved February 4, 2026, from [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. (n.d.). News-Medical. Retrieved February 4, 2026, from [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017, March 16). American Pharmaceutical Review. Retrieved February 4, 2026, from [Link]

  • Evolution of Mixed-Mode Chromatography. (n.d.). Retrieved February 4, 2026, from [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of Spirocyclic vs. Bicyclic Diamines in Drug Discovery

For the dedicated researcher in drug development, mastering a molecule's metabolic fate is a cornerstone of translating a promising compound into a viable therapeutic. The inherent metabolic liabilities of many tradition...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in drug development, mastering a molecule's metabolic fate is a cornerstone of translating a promising compound into a viable therapeutic. The inherent metabolic liabilities of many traditional scaffolds, particularly flat, aromatic systems, have driven medicinal chemists to explore the topographically complex world of saturated three-dimensional structures. Among these, spirocyclic and bicyclic diamines have emerged as powerful tools to enhance drug-like properties, including the crucial parameter of metabolic stability.

This guide offers an in-depth comparison of these two important structural classes. We will move beyond generalized statements to explore the mechanistic underpinnings of their metabolic profiles, present direct experimental data, and provide actionable protocols for their evaluation. Our objective is to equip you with the expert insights needed to rationally select and design scaffolds that can survive the body's metabolic machinery.

Part 1: The Spirocyclic Diamine Scaffold - A Three-Dimensional Strategy for Stability

Spirocyclic systems are defined by two rings connected through a single, shared quaternary carbon atom. This unique spiro-fusion imparts a rigid, three-dimensional geometry that is fundamentally different from planar aromatic systems and more conformationally defined than simple monocycles.

Structural Features and Hypothesized Impact on Metabolism

The primary advantage of spirocyclic scaffolds lies in their ability to increase the fraction of sp³-hybridized carbons (Fsp³), a property correlated with improved clinical success.[1] This inherent three-dimensionality allows for the precise spatial orientation of substituents along orthogonal vectors, offering a sophisticated method for probing interactions with biological targets.[2]

From the perspective of metabolic stability, this rigidity is a key asset. It is hypothesized that by locking the conformation of a molecule, a spirocyclic core can:

  • Orient metabolically labile groups away from the reactive centers of drug-metabolizing enzymes, such as the heme iron in Cytochrome P450 (CYP) enzymes.[3]

  • Reduce the entropic penalty of binding to a target, while simultaneously presenting a less adaptable shape to the active sites of metabolizing enzymes.

  • Improve physicochemical properties like solubility while decreasing lipophilicity, which can indirectly lead to lower rates of metabolism.[4]

The causality behind these improvements is rooted in conformational constraint. A flexible molecule can adopt numerous conformations, some of which may fit perfectly into the active site of a CYP enzyme, facilitating metabolism. A rigid spirocycle dramatically reduces this conformational freedom, lowering the probability of presenting a metabolically susceptible "face" to the enzyme.

Figure 1: Representative structures of spirocyclic and bicyclic diamine scaffolds.

Part 2: The Bicyclic Diamine Scaffold - Harnessing Rigidity and Strain

Bicyclic scaffolds, which include bridged systems (e.g., bicyclo[2.2.2]octane) and fused systems, offer an even greater degree of conformational restriction. These frameworks have gained significant traction as bioisosteres for phenyl rings, enabling an "escape from flatland" while maintaining key vector relationships between substituents.[5]

Structural Features and Hypothesized Impact on Metabolism

The defining characteristic of bicyclic amines is their rigid, cage-like structure. This rigidity is a powerful tool for medicinal chemists, as it can effectively shield parts of the molecule from metabolic attack. Key hypotheses for their metabolic stability include:

  • Conformational Locking: Similar to spirocycles, but often more pronounced, the rigid framework minimizes the number of available conformations, reducing the likelihood of productive binding to metabolizing enzymes.

  • Steric Shielding: The cage structure can physically block access to potential metabolic "soft spots" on the molecule.

  • Alteration of C-H Bond Strength: The inherent ring strain in some bicyclic systems can increase the energy required for hydrogen atom abstraction by CYP enzymes, a critical step in oxidative metabolism. This can render certain C-H bonds less susceptible to cleavage.

The logic here is one of absolute conformational control. If a labile functional group can be positioned within the sterically hindered environment of the bicyclic cage, or if the bonds most likely to be oxidized are strengthened by ring strain, the molecule's metabolic half-life can be significantly extended.

Part 3: Head-to-Head Comparison - The Critical Role of Molecular Context

While the guiding principles suggest that both spirocyclic and bicyclic scaffolds are advantageous for metabolic stability, the reality is far more nuanced. The choice is not a simple matter of one class being universally superior to the other. The overall molecular context—including the nature of substituents, their attachment points, and stereochemistry—plays a decisive role. Direct comparative data is scarce, but a recent study provides a compelling and cautionary lesson.

Case Study: Spiro[3.3]heptane as a Benzene Bioisostere in Sonidegib

In a 2024 study by Stepanovs et al., researchers replaced the meta-substituted phenyl ring in the approved anticancer drug Sonidegib with a spiro[3.3]heptane core.[6][7] This bioisosteric swap was intended to explore a novel, saturated chemical space. The metabolic stability of the parent drug and its new spirocyclic analogs was assessed in human liver microsomes (HLM). The results were striking.

CompoundScaffoldStereoisomerIntrinsic Clearance (CLint) in HLM (μL/min/mg)Half-life (t½) (min)
Sonidegib meta-substituted PhenylN/A1893
trans-analog Spiro[3.3]heptanetrans3647
cis-analog Spiro[3.3]heptanecis15611
Data synthesized from Stepanovs, A., et al. (2024).[6][7]

Analysis and Causality:

Contrary to the general hypothesis, the introduction of the spiro[3.3]heptane scaffold decreased metabolic stability. The trans-isomer was metabolized twice as fast as the parent drug, while the cis-isomer was metabolized nearly nine times faster. This demonstrates two critical points:

  • Bioisosterism is Not a Panacea: A scaffold swap, even to a 3D-rich core, does not guarantee improved metabolic stability. The new geometry can inadvertently create a more favorable substrate for metabolizing enzymes.

  • Stereochemistry is Paramount: The dramatic difference between the cis and trans isomers highlights how subtle changes in the 3D orientation of the molecule can have a profound impact on its interaction with enzyme active sites. It is plausible that one isomer fits snugly into a CYP active site, presenting a previously shielded part of the molecule for oxidation, while the other fits poorly.

This case study serves as an essential reminder for all drug developers: while theoretical principles are invaluable for generating hypotheses, empirical data is the ultimate arbiter of success.

Part 4: Key Metabolic Pathways for Cyclic Diamines

Understanding the likely points of metabolic attack is crucial for designing more robust molecules. For saturated cyclic amines, the primary metabolic events are typically Phase I oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[8][9]

Common Metabolic Transformations:

  • α-Carbon Hydroxylation: Oxidation of the carbon atom immediately adjacent to a nitrogen. This often results in an unstable carbinolamine intermediate that can lead to N-dealkylation or ring opening. This is a very common pathway for secondary and tertiary amines.

  • N-Dealkylation: The cleavage of an alkyl group attached to a nitrogen atom. This is a frequent metabolic route for many nitrogen-containing drugs.

  • Distal Carbon Hydroxylation: Oxidation of an aliphatic C-H bond at a position remote from the nitrogen atoms. The rigidity of the spirocyclic or bicyclic core can influence which of these distal carbons are most exposed to CYP enzymes.

Parent Parent Diamine Scaffold (Spirocyclic or Bicyclic) CYP450 CYP450 Enzymes (+ O2, + NADPH) Parent->CYP450 Metabolite1 α-Carbon Hydroxylation (Leads to N-dealkylation or Ring Cleavage) CYP450->Metabolite1 Metabolite2 N-Dealkylation CYP450->Metabolite2 Metabolite3 Distal Carbon Hydroxylation CYP450->Metabolite3

Figure 2: Major CYP450-mediated metabolic pathways for cyclic amines.

Part 5: Experimental Protocol - The In Vitro Liver Microsomal Stability Assay

To empirically determine metabolic liability, the in vitro liver microsomal stability assay is an industry-standard method. It provides a robust and high-throughput assessment of a compound's intrinsic clearance (CLint), which is a measure of the metabolic activity of the liver for a compound that is unbound to blood components.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).

Principle: The test compound is incubated with HLM, a subcellular fraction containing a high concentration of CYP enzymes. The reaction is initiated by adding the essential cofactor, NADPH. The concentration of the test compound is measured at several time points by LC-MS/MS to determine its rate of disappearance.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Suspension: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions. This system continuously regenerates NADPH consumed during the reaction.

  • Incubation Procedure:

    • Pre-warm a 96-well plate containing the HLM suspension and the test compound (at a final concentration of 1 µM) for 10 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution to each well.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, quenching all enzymatic activity.

    • Include a negative control incubation without the NRS solution to account for any non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

A Prepare Reagents (HLM, Buffer, Compound, NADPH) B Pre-incubate HLM + Compound at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Take samples at t = 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Ice-cold Acetonitrile + Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Calculate t½ and CLint) G->H

Figure 3: Experimental workflow for the in vitro liver microsomal stability assay.

Conclusion

Both spirocyclic and bicyclic diamines represent advanced, powerful scaffolds in the medicinal chemist's toolkit for enhancing metabolic stability. They offer a rational means to introduce three-dimensional complexity and conformational rigidity, which can disrupt the interactions that lead to metabolic degradation.

However, this guide underscores a more profound, field-proven insight: there are no universal rules. The promise of a scaffold class must always be validated by rigorous experimental data. The Sonidegib case study is a powerful illustration that a seemingly logical bioisosteric replacement can yield unexpected and counterintuitive results, and that stereochemistry can be the deciding factor between a stable and a labile compound.[6][7] Therefore, the optimal path forward involves a synergistic approach: using these structural principles to design diverse analogs and employing robust in vitro assays, such as the one detailed here, to empirically identify the specific scaffold, substitution pattern, and stereoisomer that achieves the desired profile of metabolic stability.

References

  • Taylor & Francis Online. (Date not available). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]

  • ChemRxiv. (Date not available). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • eCampusOntario Pressbooks. (Date not available). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • MDPI. (Date not available). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • ResearchGate. (2024, January 22). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. [Link]

  • Taylor & Francis Online. (Date not available). Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]

  • PMC - NIH. (Date not available). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. [Link]

  • RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • PubMed. (2016, December 8). Structure-Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. [Link]

  • PubMed. (Date not available). Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase. [Link]

  • Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link]

  • MDPI. (2021, May 20). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. [Link]

  • ResearchGate. (Date not available). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

Sources

Validation

Definitive Guide: Fsp3 Character Comparison of Spiro Scaffolds vs. Flat Aromatics

Executive Summary: The "Escape from Flatland" Imperative In modern drug discovery, the correlation between molecular complexity and clinical success is no longer anecdotal—it is statistical fact.[1] The "Escape from Flat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Imperative

In modern drug discovery, the correlation between molecular complexity and clinical success is no longer anecdotal—it is statistical fact.[1] The "Escape from Flatland" hypothesis, formalized by Lovering et al., posits that increasing the fraction of sp3-hybridized carbons (


) correlates directly with improved solubility and reduced attrition rates in clinical trials.[1]

This guide objectively compares Spirocyclic Scaffolds (high


, 3D vectors) against traditional Flat Aromatics  (low 

, 2D vectors).[1] While aromatic rings have historically dominated due to synthetic ease (Suzuki/Buchwald couplings), they often suffer from poor solubility and high non-specific binding. Spiro scaffolds offer a solution by disrupting planarity, though they introduce unique challenges in synthesis and target fit.[1]

Technical Deep Dive: The Metric

The Metric Defined

 is a calculated descriptor representing the saturation of a molecule:


[1][2][3][4][5]
  • Discovery Compounds: Average

    
    [6]
    
  • Marketed Drugs: Average

    
    [1][6]
    
The Physicochemical Divergence

The transition from a flat phenyl ring to a spirocyclic bioisostere (e.g., spiro[3.3]heptane) fundamentally alters the molecular property profile.[7]

1. Solubility & Crystal Lattice Energy

Flat aromatic molecules stack efficiently in the solid state via


 interactions, resulting in high crystal lattice energy and, consequently, lower aqueous solubility.[1] Spiro scaffolds disrupt this packing.[1] The "kinked" 3D geometry lowers the melting point, reducing the energy penalty for solvation.[1]
2. Promiscuity & Selectivity

Planar aromatics are prone to off-target binding, particularly with CYP450 isoforms (via heme coordination or hydrophobic pocket intercalation) and hERG channels.[1] Spiro scaffolds increase shape complexity, often improving selectivity by demanding a more precise 3D fit with the target protein.[1][5][8]

Comparative Analysis: Spiro Scaffolds vs. Flat Aromatics[5][8][9][10][11]

The following data summarizes the shift observed when replacing a phenyl core with a rigid spirocyclic surrogate (e.g., spiro[3.3]heptane or azaspiro[4.5]decane).

FeatureFlat Aromatic (Phenyl)Spiro Scaffold (e.g., Spiro[3.3]heptane)Impact of Switch
Geometry Planar (2D)Rigid 3DVector Control: Spiro allows precise exit vector placement not possible in ortho/meta/para systems.[1][9]

Low (often < 0.[1][9]3)High (> 0.[1][9]5)Solubility: Higher

correlates with improved aqueous solubility.[1][4][9][10][11]
Lipophilicity (LogD) Generally HighTunable/LowerBioavailability: Lower LogD often improves unbound fraction (

).[1][9]
Metabolic Stability Variable (Ring oxidation, reactive metabolites)Generally HighClearance: Blocked metabolic soft spots; lack of aromatic ring oxidation.[1][9]
Synthetic Accessibility High (Pd-catalyzed couplings)Moderate to DifficultThroughput: Spiro synthesis often requires multi-step ring closures or specific building blocks.[1][9]
IP Space CrowdedNovel/UnexploredPatentability: High potential for novel composition of matter.[1][9][10]
Critical Caveat: The "Sonidegib" Warning

While spiro scaffolds generally improve physicochemical properties, they are not a universal magic bullet.[1] In the case of the anticancer drug Sonidegib , replacing the central phenyl ring with a spiro[3.3]heptane retained cytotoxicity but decreased metabolic stability and biological activity in specific assays.[1][7] This highlights that 3D volume must match the binding pocket; if the pocket is a narrow cleft evolved for flat substrates, "escaping flatland" may abolish potency.[1]

Experimental Validation Workflow

To objectively assess the utility of a spiro scaffold in your lead series, follow this Matched Molecular Pair (MMP) protocol. This is a self-validating loop designed to isolate the effect of the scaffold change.[1]

Phase 1: In Silico Design & Filtering[1]
  • Calculate

    
    :  Ensure the designed spiro analog increases 
    
    
    
    by at least 0.1 relative to the aromatic parent.[1]
  • Vector Analysis: Superimpose the spiro analog over the aromatic parent in the co-crystal structure (if available).[1] Ensure exit vectors for substituents (R-groups) align within 1.5 Å of the parent vectors.[1]

Phase 2: Synthesis & Purification[1][11]
  • Aromatic Control: Synthesize via standard Suzuki-Miyaura coupling.[1]

  • Spiro Analog: Utilize specific building blocks (e.g., commercially available spiro[3.3]heptane-2,6-carboxylic acid derivatives).[1]

  • Purity Requirement: >95% by HPLC is mandatory. Impurities in spiro synthesis often include non-cyclized precursors which can skew solubility data.[1]

Phase 3: The "Twin-Track" Assay Protocol

Run these assays side-by-side for the MMP.

A. Kinetic Solubility Assay (PBS pH 7.4)

  • Protocol: Prepare 10 mM DMSO stocks. Dilute into PBS to final concentration of 200 µM. Incubate 24h at 25°C with shaking. Filter (0.45 µm) and analyze filtrate by LC-MS/UV.

  • Success Criteria: Spiro analog shows >5-fold increase in solubility vs. aromatic parent.[1]

B. Metabolic Stability (Human Liver Microsomes - HLM)

  • Protocol: Incubate 1 µM compound with pooled HLM (0.5 mg/mL protein) and NADPH regenerating system at 37°C. Sample at 0, 5, 15, 30, 60 min. Quench with acetonitrile containing internal standard.[1]

  • Readout: Calculate Intrinsic Clearance (

    
    ).
    
  • Hypothesis Check: Aromatic rings often suffer from oxidation (hydroxylation).[1] Spiro scaffolds should show reduced clearance unless the aliphatic ring introduces new labile sites (e.g., tertiary hydrogens susceptible to H-abstraction).[1]

Decision Logic & Workflow Visualization

Diagram 1: The "Escape from Flatland" Decision Tree

Use this logic to determine when to deploy spiro scaffolds.

decision_tree Start Lead Compound Evaluation Check_Solubility Is Kinetic Solubility < 10 µM? Start->Check_Solubility Check_Selectivity Is Selectivity/Promiscuity an Issue? Check_Solubility->Check_Selectivity No (Soluble) Check_Pocket Does Binding Pocket Tolerate 3D Bulk? Check_Solubility->Check_Pocket Yes (Insoluble) Check_Selectivity->Check_Pocket Yes (Promiscuous) Action_Keep Maintain Aromatic Core (Focus on R-group opt) Check_Selectivity->Action_Keep No (Selective) Check_Pocket->Action_Keep No (Flat/Tight Fit) Action_Spiro Initiate Spiro Scaffold Design (Spiro[3.3]heptane, Azaspiro) Check_Pocket->Action_Spiro Yes (Open/Solvent Exposed) Action_Hybrid Explore Fused Bicycles (Bicyclo[1.1.1]pentane) Check_Pocket->Action_Hybrid Partial (Narrow Cleft)

Figure 1: Decision logic for transitioning from flat aromatic leads to sp3-rich scaffolds.

Diagram 2: Matched Molecular Pair (MMP) Validation Cycle

The experimental loop for validating the Fsp3 hypothesis in a specific series.[1]

mmp_cycle Design Design: Vector Alignment (Overlay Spiro on Phenyl) Synth Synthesis: MMP Pair Generation Design->Synth Assay Assay: Twin-Track (Solubility + HLM) Synth->Assay Analyze Analysis: Delta LogS & Delta CLint Assay->Analyze Decision Go/No-Go Decision Analyze->Decision Decision->Design Iterate (Vector Mismatch) Lead Opt Lead Opt Decision->Lead Opt Success

Figure 2: The iterative validation cycle for Matched Molecular Pair (MMP) analysis.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009) URL:[Link] Significance: The seminal paper defining the

    
     metric and its correlation with clinical attrition.[1]
    
  • Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib Source: Journal of Medicinal Chemistry (via Mykhailiuk Chem) URL:[1][Link] (Note: Specific paper "Metabolic stability..." referenced in search context 1.17) Significance: Provides a critical counter-example where spiro replacement reduced metabolic stability, enforcing the need for case-by-case validation.

  • Synthesis of Azaspirocycles and their Application in Drug Discovery Source: Angewandte Chemie Int.[1] Ed. (Burkhard & Carreira, 2010) URL:[12][Link] Significance:[5][7][8][13][10][14][15] Fundamental work on the synthetic accessibility and properties of spiro scaffolds as bioisosteres.[1]

Sources

Comparative

A Comparative Guide to Tautomerism Studies of Spiro-Lactam Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Tautomerism in Spiro-Lactam Scaffolds Spiro-lactams, characterized by a spirocyclic junction at the carbon adjacent to the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tautomerism in Spiro-Lactam Scaffolds

Spiro-lactams, characterized by a spirocyclic junction at the carbon adjacent to the lactam nitrogen or carbonyl group, are a prominent structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2] Their rigid three-dimensional architecture makes them attractive scaffolds in drug discovery, offering precise spatial orientation of functional groups for optimal target interaction.[3][4] Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical behavior and biological activity of these molecules. The predominant tautomeric form can significantly influence a molecule's physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[5] A comprehensive understanding of the tautomeric equilibria in spiro-lactam derivatives is therefore crucial for rational drug design and development.[5]

This guide will comparatively analyze the key experimental and computational techniques employed to investigate the tautomerism of spiro-lactam derivatives, with a focus on lactam-lactim and keto-enol tautomerism.

Understanding Tautomerism in Spiro-Lactam Systems

The two primary forms of tautomerism observed in spiro-lactam derivatives are lactam-lactim and keto-enol tautomerism.

Lactam-Lactim Tautomerism: This involves the migration of a proton from the nitrogen atom of the lactam ring to the carbonyl oxygen, resulting in the formation of a lactim tautomer with a carbon-nitrogen double bond and a hydroxyl group.[6]

Keto-Enol Tautomerism: This is a chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group attached to a carbon-carbon double bond).[7] In the context of spiro-lactams, this is particularly relevant for spirooxindoles and related structures where a ketone moiety is present in the spiro-fused ring.

The position of the tautomeric equilibrium is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[6][8] Intramolecular hydrogen bonding can also play a significant role in stabilizing a particular tautomeric form.

Tautomerism cluster_0 Lactam-Lactim Tautomerism cluster_1 Keto-Enol Tautomerism lactam Lactam Form lactim Lactim Form lactam->lactim H⁺ shift lactim->lactam H⁺ shift keto Keto Form enol Enol Form keto->enol H⁺ shift enol->keto H⁺ shift Workflow synthesis Synthesis and Purification of Spiro-Lactam nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis ir IR/2D IR Spectroscopy synthesis->ir computation Computational Modeling synthesis->computation data_analysis Data Analysis and Tautomer Ratio Quantification nmr->data_analysis uv_vis->data_analysis ir->data_analysis computation->data_analysis conclusion Structural Elucidation and Mechanistic Insight data_analysis->conclusion

Caption: A typical experimental workflow for the comprehensive study of tautomerism.

Detailed Experimental Protocol: Quantitative ¹H NMR Analysis of Tautomeric Equilibrium

This protocol outlines a general procedure for determining the tautomeric ratio of a spiro-lactam derivative in different solvents using quantitative ¹H NMR (qHNMR). [9] Objective: To quantify the percentage of each tautomer present at equilibrium in various deuterated solvents.

Materials:

  • Spiro-lactam derivative of interest

  • High-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

  • High-precision NMR tubes

  • Internal standard (e.g., dimethyl terephthalate), if absolute quantification is desired. [10] Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of temperature control.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the spiro-lactam derivative (e.g., 5-10 mg).

    • Dissolve the compound in a precise volume (e.g., 0.6 mL) of the desired deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons in each tautomeric form. Look for distinct signals that are unique to each tautomer (e.g., the N-H proton of the lactam, the O-H proton of the lactim, or protons adjacent to the spiro-center which may have different chemical environments in each tautomer).

    • For quantitative analysis, ensure the experiment is set up with a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons. This is typically 5 times the longest T₁ value. [9] * Acquire the spectrum with a known number of scans to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the FID to obtain the ¹H NMR spectrum.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved, non-overlapping signals corresponding to each tautomer.

    • Calculate the percentage of each tautomer using the following formula: % Tautomer A = [Integral (A) / (Integral (A) + Integral (B))] * 100 Where Integral (A) and Integral (B) are the integration values of the signals corresponding to Tautomer A and Tautomer B, respectively, normalized for the number of protons each signal represents.

  • Solvent and Temperature Dependence Studies:

    • Repeat the experiment in a range of solvents with varying polarities to assess the solvent effect on the tautomeric equilibrium. [8] * To investigate the thermodynamics of the tautomerization, acquire spectra at different temperatures. A variable temperature (VT) NMR experiment can provide data to construct a van't Hoff plot and determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

Causality Behind Experimental Choices:

  • Choice of Solvents: The use of a range of deuterated solvents with different polarities and hydrogen bonding capabilities is crucial as the tautomeric equilibrium can be highly solvent-dependent. [8][11]* Long Relaxation Delay: This is a critical parameter in qNMR to ensure that the signal intensities are directly proportional to the number of protons, allowing for accurate quantification. [9]* Variable Temperature NMR: This allows for the determination of thermodynamic parameters, providing deeper insight into the driving forces of the tautomeric equilibrium.

Comparative Data from Related Systems

While specific quantitative data on the tautomerism of a wide range of spiro-lactam derivatives is not abundantly available in the literature, studies on related heterocyclic systems provide valuable insights. For instance, investigations into the lactam-lactim tautomerism of 2-pyridone derivatives have shown that the lactam form is generally favored, but electron-withdrawing substituents can shift the equilibrium towards the lactim form. [6][12]

Compound Conditions Tautomeric Ratio (Lactam:Lactim) Reference
2-Pyridone D₂O, Room Temp. Predominantly Lactam [12]
6-Chloro-2-pyridone D₂O, Room Temp. 2.1 : 1 [6][12]

| Isoguanosine | Dioxane | Equilibrium shifted towards enol (lactim) form | [13]|

These data highlight the sensitivity of the tautomeric equilibrium to subtle structural and environmental changes. The introduction of the spirocyclic system in spiro-lactams is expected to introduce unique steric and electronic effects that could significantly influence their tautomeric preferences compared to their non-spirocyclic counterparts. Further dedicated studies are required to fully elucidate these effects.

Conclusion and Future Directions

The study of tautomerism in spiro-lactam derivatives is a critical aspect of understanding their chemical reactivity and biological function. A combination of high-resolution NMR spectroscopy, UV-Vis and IR spectroscopies, and computational modeling provides a powerful toolkit for the comprehensive characterization of these dynamic systems. While the fundamental principles of tautomerism are well-established, the specific influence of the spirocyclic scaffold on the tautomeric equilibrium remains an area ripe for further investigation. Future studies focusing on the systematic variation of the spiro-ring size and substitution patterns, coupled with detailed spectroscopic and computational analysis, will be invaluable in building predictive models for the tautomeric behavior of this important class of molecules, ultimately aiding in the design of more effective therapeutic agents.

References

  • Kim, Y. S., & Hochstrasser, R. M. (2009). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 113(24), 8231–8245. [Link]

  • Zhou, Y., et al. (2020). Spirooxindoles: promising scaffolds for novel drug discovery. European Journal of Medicinal Chemistry, 188, 112001. [Link]

  • Prata, A. C., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(38), 6866-6878. [Link]

  • Alonso, E., et al. (2001). Spiro Beta-Lactams as Beta-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]

  • Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. (2022). Physical Chemistry Chemical Physics, 24(46), 28249-28259. [Link]

  • Prata, A. C., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(38), 6866-6878. [Link]

  • Sayin, K., & Erol, K. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2055–2066. [Link]

  • Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. (2021). ChemistrySelect, 6(15), 3629-3645. [Link]

  • Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (5), 937-942. [Link]

  • Elguero, J., et al. (2010). The Use of NMR Spectroscopy to Study Tautomerism. Advances in Heterocyclic Chemistry, 100, 1-64. [Link]

  • Nishikawa, K., et al. (2015). (15)N and (31)P NMR Insights into Lactam-Lactim Tautomerism Activity Using cyclo-μ-Imidopolyphosphates. Inorganic Chemistry, 54(19), 9345–9352. [Link]

  • Truckses, T. D., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2685–2692. [Link]

  • Erben, M. F., et al. (2007). Tautomeric equilibrium of amides and related compounds: Theoretical and spectral evidences. Journal of Molecular Structure: THEOCHEM, 806(1-3), 221-228. [Link]

  • Tokumura, K., et al. (2014). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 111(30), 10992-10997. [Link]

  • Furlong, J. J. P., et al. (2002). Tautomerism of lactones and related compounds. Mass spectrometric data and theoretical calculations. ARKIVOC, 2002(5), 112-120. [Link]

  • Raczyńska, E. D., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(11), 3328. [Link]

  • Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma: A Tool for the Clinical Implementation of Therapeutic Monitoring of Beta-Lactams. (2023). Pharmaceuticals, 16(11), 1545. [Link]

  • Gradova, E. V., et al. (2023). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 19, 1378–1386. [Link]

  • Tokumura, K., et al. (2014). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 111(30), 10992-10997. [Link]

  • Al-Hujran, T. A., et al. (2021). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 6(41), 11211-11221. [Link]

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  • Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4'',3'':4',5']pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines. (2012). Letters in Organic Chemistry, 9(1), 1-8. [Link]

  • Laurella, S. L., et al. (2017). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. In Applications of NMR Spectroscopy (Vol. 6, pp. 1-46). Bentham Science Publishers. [Link]

  • Giraudeau, P., et al. (2011). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 77(14), 1637–1642. [Link]

  • Chouhan, R., et al. (2024). Constructing spirooxindoles from non-oxindole precursors: a one-pot nitro-reduction/double lactamization approach to spiro[indoline-3,3′-quinoline]-2,2′-diones. Organic & Biomolecular Chemistry, 22(38), 7601-7605. [Link]

  • Sepulchre, A. M., & Gero, S. D. (1974). Tautomerism of isoguanosine and solvent-induced keto-enol equilibrium. Biochimie, 56(8), 1083–1088. [Link]

  • Tautomerism in 7-hydroxyquinoline: A combined experimental and theoretical study in water. (2012). The Journal of Chemical Physics, 137(22), 224308. [Link]

  • Katritzky, A. R., et al. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 639–649. [Link]

  • Studies on the Reactions of Biapenem with VIM Metallo β-Lactamases and the Serine β-Lactamase KPC-2. (2022). Antibiotics, 11(3), 393. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1,7-Diazaspiro[4.4]nonan-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1,7-Diazaspiro[4.4]nonan-2-one. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1,7-Diazaspiro[4.4]nonan-2-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Hazard Analysis of 1,7-Diazaspiro[4.4]nonan-2-one and its Analogs

Key Identified Hazards from Analogous Compounds:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Oral ingestion is considered harmful.[1][3]

Data from PubChem on 1,7-Diazaspiro[4.4]nonane-2,6-dione, a closely related dione, supports these findings, classifying it as a skin irritant, a serious eye irritant, and a potential respiratory tract irritant.[4] Similarly, 2,7-Diazaspiro[4.4]nonane is also flagged for causing skin, eye, and respiratory irritation.[5]

Therefore, all handling procedures must be designed to mitigate these primary routes of exposure.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 1,7-Diazaspiro[4.4]nonan-2-one to ensure maximum protection.[6][7] The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Required PPE Justification
Primary Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of dusts or aerosols.[2][8]
Hand Protection Compatible Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact and irritation.[2][9] Always inspect gloves before use and use proper removal technique.[2]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[2][8][10]To protect against splashes and airborne particles causing serious eye irritation.
Body Protection Laboratory coat or chemical-resistant coveralls.To protect skin from accidental spills.[8][11]
Respiratory Protection NIOSH-approved respirator (if not handled in a fume hood or if aerosolization is likely).To prevent respiratory tract irritation from dusts or mists.[9]

Step-by-Step Handling Protocols

Adherence to a strict, methodical workflow is paramount to ensuring safety. The following protocol outlines the essential steps for handling 1,7-Diazaspiro[4.4]nonan-2-one.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • PPE Donning: Put on all required PPE before handling the chemical container.

  • Weighing: If weighing is required, perform this task within the fume hood or in a ventilated balance enclosure to minimize dust exposure.

Dissolution and Reaction Setup
  • Solvent Handling: When dissolving the compound, add solvents slowly to avoid splashing.

  • Vessel Sealing: Keep all vessels containing the compound tightly sealed when not in immediate use.[3][8]

  • Temperature Control: If the reaction involves heating, ensure proper ventilation and be aware of potential vapor pressure changes.

The logical flow for safe handling is visualized in the following diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve Compound weigh->dissolve Transfer seal Seal Vessels dissolve->seal react Conduct Reaction seal->react decontaminate Decontaminate Surfaces react->decontaminate Post-Reaction dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe G start Waste Generated is_contaminated Contaminated with 1,7-Diazaspiro[4.4]nonan-2-one? start->is_contaminated hazardous_waste Classify as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as General Lab Waste is_contaminated->non_hazardous_waste No segregate Segregate Waste hazardous_waste->segregate label_container Label Container segregate->label_container store_safely Store Safely label_container->store_safely professional_disposal Arrange Professional Disposal store_safely->professional_disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Diazaspiro[4.4]nonan-2-one
Reactant of Route 2
1,7-Diazaspiro[4.4]nonan-2-one
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